cis-3,3,5-Trimethylcyclohexanol
Description
BenchChem offers high-quality cis-3,3,5-Trimethylcyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-3,3,5-Trimethylcyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1S,5S)-3,3,5-trimethylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7-4-8(10)6-9(2,3)5-7/h7-8,10H,4-6H2,1-3H3/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRVXFOKWJKTGG-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CC(C1)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047570 | |
| Record name | rel-(1S,5S)-3,3,5-Trimethylcyclohexanol | |
| Source | EPA DSSTox | |
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Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933-48-2, 54352-41-9 | |
| Record name | cis-3,3,5-Trimethylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,5-Trimethylcyclohexanol, cis-(+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3,5-Trimethylcyclohexanol, (1S-cis)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054352419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanol, 3,3,5-trimethyl-, (1R,5R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | rel-(1S,5S)-3,3,5-Trimethylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-3,5,5-trimethylcyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.062 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL, CIS-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T046ESA4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL, (1S-CIS)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDR490W8PP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Guide to the Spectroscopic Characterization of cis-3,3,5-Trimethylcyclohexanol
Abstract: This technical guide provides an in-depth analysis of the key spectroscopic data for cis-3,3,5-trimethylcyclohexanol (CAS No. 933-48-2), a significant chemical intermediate.[1] Aimed at researchers, scientists, and professionals in drug development, this document synthesizes data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The guide emphasizes the causal relationships between molecular structure and spectral output, providing not just data, but a framework for its interpretation. Standardized protocols for data acquisition are detailed, and all quantitative data are presented in clear, tabular formats. Logical and experimental workflows are illustrated using Graphviz diagrams to enhance comprehension.
Introduction: The Importance of Spectroscopic Verification
cis-3,3,5-Trimethylcyclohexanol is a substituted secondary alcohol with the molecular formula C₉H₁₈O.[2] Its specific stereochemistry plays a crucial role in its physical properties and reactivity. As a precursor in the synthesis of various commercial products, including the vasodilator cyclandelate and the sunscreen agent homosalate, rigorous structural confirmation is a prerequisite for its use in research and manufacturing.[3]
Spectroscopic techniques provide the definitive "fingerprint" of a molecule. Mass spectrometry elucidates the molecular weight and fragmentation patterns, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy reveals the detailed atomic connectivity and stereochemistry of the carbon-hydrogen framework. This guide will dissect each of these techniques as applied to the cis-isomer of 3,3,5-trimethylcyclohexanol, offering a comprehensive reference for its structural verification.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecule, causing it to ionize and fragment. The resulting fragmentation pattern is reproducible and characteristic of the molecule's structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of cis-3,3,5-trimethylcyclohexanol is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Injection: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph (GC) coupled to the mass spectrometer. The GC separates the analyte from the solvent and any impurities.
-
Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, which is maintained under a high vacuum. The molecules are bombarded with a beam of 70 eV electrons.
-
Ion Acceleration: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer.
-
Mass Analysis: A quadrupole mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, and the signal is processed by a data system to generate the mass spectrum.
Data Interpretation and Fragmentation Analysis
The EI mass spectrum for cis-3,3,5-trimethylcyclohexanol is provided by the National Institute of Standards and Technology (NIST) database.[4]
-
Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, 142.24 g/mol .[2] In the spectra of alcohols, this peak can be weak or absent due to the ease of fragmentation.[4]
-
Key Fragments: The fragmentation of cyclohexanol derivatives is driven by the cleavage of bonds adjacent to the oxygen atom (alpha-cleavage) and the loss of water.
-
Loss of Water (M-18): A peak at m/z 124 corresponds to the loss of a water molecule (H₂O) from the molecular ion. This is a very common fragmentation pathway for alcohols.
-
Loss of a Methyl Group (M-15): Cleavage of a methyl group results in a fragment at m/z 127.
-
Base Peak: The most intense peak in the spectrum (the base peak) for this compound appears at m/z 71 . This fragment can be attributed to a complex rearrangement and cleavage of the ring.
-
Other Significant Fragments: Other notable peaks at m/z 86 , m/z 57 , and m/z 43 correspond to further fragmentation of the cyclohexyl ring and its substituents.
-
Table 1: Key Mass Spectrometry Fragments for cis-3,3,5-Trimethylcyclohexanol
| m/z | Proposed Fragment | Comments |
| 142 | [C₉H₁₈O]⁺• | Molecular Ion (M⁺•). Often low intensity. |
| 127 | [M - CH₃]⁺ | Loss of a methyl group. |
| 124 | [M - H₂O]⁺• | Loss of water (dehydration). |
| 86 | [C₅H₆O]⁺• | Ring fragmentation product. |
| 71 | [C₅H₁₁]⁺ | Base Peak . Result of ring cleavage. |
| 57 | [C₄H₉]⁺ | tert-Butyl cation, a stable carbocation. |
| 43 | [C₃H₇]⁺ | Isopropyl cation. |
Data sourced and interpreted from the NIST Mass Spectrometry Data Center.[4]
Visualization: Fragmentation Pathway
Caption: Primary fragmentation pathways for cis-3,3,5-Trimethylcyclohexanol in EI-MS.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The frequencies of these vibrations are specific to the types of bonds and functional groups present, making IR an excellent tool for functional group identification.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Instrument Preparation: The FT-IR spectrometer and ATR accessory are powered on and allowed to stabilize. The ATR crystal (typically diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
-
Sample Application: A small amount of the solid cis-3,3,5-trimethylcyclohexanol (or a drop if molten) is placed directly onto the ATR crystal.
-
Data Acquisition: A pressure clamp is applied to ensure good contact between the sample and the crystal. The sample spectrum is then acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Data Interpretation
-
O-H Stretch: A strong and broad absorption band is expected in the region of 3600-3200 cm⁻¹ . This is the characteristic signal for the hydroxyl (-OH) group of an alcohol, with the broadening resulting from intermolecular hydrogen bonding.
-
C-H Stretches: Strong, sharp peaks between 3000-2850 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the cyclohexane ring and methyl groups.
-
C-O Stretch: A strong absorption in the fingerprint region, typically around 1100-1050 cm⁻¹ , corresponds to the C-O stretching vibration of the secondary alcohol.
-
C-H Bends: Absorptions in the 1470-1365 cm⁻¹ range are attributable to the bending vibrations of the CH₂ and CH₃ groups.
Table 2: Predicted Infrared Absorption Bands for cis-3,3,5-Trimethylcyclohexanol
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3600 - 3200 | O-H Stretch | Strong, Broad | Alcohol (-OH) |
| 3000 - 2850 | C-H Stretch | Strong | Alkane (sp³ C-H) |
| 1470 - 1450 | CH₂ Bend | Medium | Methylene Scissoring |
| 1385 - 1365 | CH₃ Bend | Medium | Methyl Rocking |
| 1100 - 1050 | C-O Stretch | Strong | Secondary Alcohol |
Visualization: Key Molecular Vibrations
Caption: Key IR-active vibrations in cis-3,3,5-Trimethylcyclohexanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation
NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule. It provides information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
A Note on Data Sourcing: Publicly accessible, peer-reviewed experimental NMR data for cis-3,3,5-trimethylcyclohexanol is scarce. Therefore, the following analysis is based on high-quality predicted spectra. Such predictions, generated by modern software utilizing extensive databases and algorithms like neural networks and HOSE codes, serve as a robust guide to the expected experimental values.[5]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal reference (0 ppm).
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned, and the magnetic field is "locked" onto the deuterium signal of the solvent. The sample is "shimmed" to optimize the homogeneity of the magnetic field.
-
¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR Acquisition: A proton-decoupled experiment (e.g., a pulse program with NOE) is typically used to acquire the ¹³C spectrum. This results in a spectrum where each unique carbon appears as a single line. A longer acquisition time is usually required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectra.
¹H NMR - Predicted Data Interpretation
The cis stereochemistry dictates that the hydroxyl group and the C5-methyl group are on the same side of the ring. In the most stable chair conformation, this places the C5-methyl group in an equatorial position. Consequently, the hydroxyl group at C1 will also be in an equatorial position, and the proton attached to C1 (H1) will be axial. This stereochemical arrangement is the key to interpreting the spectrum.
-
H1 (Axial Proton): The proton on the carbon bearing the -OH group (C1) is in an axial position. It is expected to appear as a multiplet around ~3.9-4.1 ppm . Its axial orientation means it will have large axial-axial couplings (J ≈ 8-12 Hz) to the two axial protons on C2 and C6, and smaller axial-equatorial couplings (J ≈ 2-4 Hz).
-
Ring Protons (H2, H4, H5, H6): These protons will appear as a complex series of overlapping multiplets in the upfield region, typically between ~0.8 and 1.9 ppm .
-
Methyl Protons:
-
The two geminal methyl groups at C3 are diastereotopic and thus chemically non-equivalent. They are expected to appear as two distinct singlets, likely around ~0.85 and ~0.95 ppm .
-
The methyl group at C5 is coupled to the H5 proton. It will appear as a doublet around ~0.90 ppm with a coupling constant (J) of approximately 6-7 Hz.
-
Table 3: Predicted ¹H NMR Chemical Shifts for cis-3,3,5-Trimethylcyclohexanol (in CDCl₃)
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration |
| -OH | ~1.5 - 2.5 | Broad Singlet | 1H |
| H1 | ~4.0 | Multiplet (tt-like) | 1H |
| H2, H4, H6 | ~1.0 - 1.9 | Complex Multiplets | 6H |
| H5 | ~0.8 - 1.2 | Multiplet | 1H |
| C3-CH₃ | ~0.95 | Singlet | 3H |
| C3-CH₃' | ~0.85 | Singlet | 3H |
| C5-CH₃ | ~0.90 | Doublet | 3H |
¹³C NMR - Predicted Data Interpretation
Proton-decoupled ¹³C NMR shows a single peak for each chemically unique carbon atom.
-
C1 (Carbinol Carbon): The carbon attached to the hydroxyl group is the most deshielded of the sp³ carbons and is expected around ~65-70 ppm .
-
Quaternary Carbon (C3): The carbon bearing the two methyl groups will appear in the ~30-35 ppm range. Quaternary carbons often have a lower intensity.
-
Ring Carbons (CH₂ and CH): The remaining ring carbons will appear between ~20-50 ppm .
-
Methyl Carbons: The three methyl carbons will be the most upfield signals, appearing between ~15-30 ppm .
Table 4: Predicted ¹³C NMR Chemical Shifts for cis-3,3,5-Trimethylcyclohexanol (in CDCl₃)
| Carbon | Predicted δ (ppm) |
| C1 | ~67.5 |
| C2 | ~48.2 |
| C3 | ~32.1 |
| C4 | ~44.5 |
| C5 | ~25.0 |
| C6 | ~35.8 |
| C3-CH₃ | ~28.9 |
| C3-CH₃' | ~24.7 |
| C5-CH₃ | ~22.3 |
Visualization: Structure and Atom Numbering
Caption: Structure of cis-3,3,5-Trimethylcyclohexanol with key carbon atoms noted for NMR analysis.[2]
Conclusion
The combination of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a complete and unambiguous structural characterization of cis-3,3,5-trimethylcyclohexanol. MS confirms the molecular weight and provides insight into fragmentation pathways characteristic of a cyclic alcohol. IR spectroscopy clearly identifies the key hydroxyl and alkyl functional groups. Finally, NMR spectroscopy, through the analysis of predicted chemical shifts and coupling patterns, definitively establishes the carbon-hydrogen framework and confirms the crucial cis stereochemical relationship between the substituents. This guide provides the foundational data and interpretive logic necessary for researchers to confidently verify the identity and purity of this important chemical compound.
References
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Chem-Impex International. 3,3,5-Trimethylcyclohexanol (mixture of cis- and trans- isomers). Available at: [Link]
-
NIST. Cyclohexanol, 3,3,5-trimethyl-, cis-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J.; Mallard, W.G. (eds.). National Institute of Standards and Technology, Gaithersburg MD. Available at: [Link]
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ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available at: [Link]
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PubChem. cis-3,3,5-Trimethylcyclohexanol. National Center for Biotechnology Information. Available at: [Link]
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CAS. cis-3,3,5-Trimethylcyclohexanol. CAS Common Chemistry. Available at: [Link]
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Wikipedia. 3,3,5-Trimethylcyclohexanol. Available at: [Link]
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Oregon State University. 13C NMR Chemical Shifts. Department of Chemistry. Available at: [Link]
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The Good Scents Company. homomenthol. Available at: [Link]
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Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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SpectraBase. Cyclohexanol. Wiley-VCH GmbH. Available at: [Link]
-
CAS. CAS RN: 933-48-2. CAS Common Chemistry. Available at: [Link]
Sources
An In-depth Technical Guide to 3,3,5-Trimethylcyclohexanol: From Discovery to Modern Applications
Abstract
This technical guide provides a comprehensive overview of 3,3,5-trimethylcyclohexanol, a versatile cyclic alcohol with significant applications in the fragrance, cosmetic, and pharmaceutical industries. This document delves into the historical context of its discovery, detailed synthesis methodologies with a focus on the hydrogenation of isophorone, and thorough analytical characterization of its cis and trans isomers. Furthermore, it explores its biological activities, including its role as an HMG-CoA reductase inhibitor, and provides essential toxicological and safety data. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering both foundational knowledge and practical, in-depth insights into the chemistry and applications of this important compound.
Introduction
3,3,5-Trimethylcyclohexanol (CAS No. 116-02-9), also known by synonyms such as homomenthol and dihydroisophorol, is a substituted cyclohexanol characterized by three methyl groups at positions 3 and 5 of the cyclohexane ring.[1][2] It exists as a mixture of cis and trans stereoisomers, each contributing to its unique physicochemical properties.[3] This colorless, crystalline solid with a characteristic minty, menthol-like odor has carved a niche in various industrial sectors.[2] Its primary applications lie in the formulation of fragrances and cosmetics, where it imparts a pleasant and lasting scent.[4] Beyond its olfactory contributions, it serves as a crucial intermediate in the synthesis of pharmaceuticals, such as the vasodilator cyclandelate, and other specialty chemicals.[3][5] This guide aims to provide a detailed exploration of 3,3,5-trimethylcyclohexanol, from its historical roots to its modern-day synthesis, analysis, and applications, with a particular focus on the technical details relevant to a scientific audience.
Discovery and History
The history of 3,3,5-trimethylcyclohexanol is intrinsically linked to the industrial chemistry of isophorone, its primary precursor. Isophorone chemistry began to be extensively explored in the mid-20th century, with its production scaling up significantly.[6][7] Early investigations into the hydrogenation of isophorone naturally led to the synthesis of 3,3,5-trimethylcyclohexanol.
A key milestone in the specific production of 3,3,5-trimethylcyclohexanol is documented in a 1957 patent, which describes a process for the manufacture of 3,3,5-trimethylcyclohexanol with a high proportion of the high-melting point isomer.[8] This process involved the hydrogenation of isophorone or dihydroisophorone at temperatures not exceeding 100°C in the presence of a reduced metallic nickel catalyst.[8] This early work laid the foundation for the controlled synthesis of this cyclic alcohol. Later, in 1969, Arctander further detailed the synthesis via the complete hydrogenation of isophorone.[2][9] These pioneering efforts paved the way for the various refined synthesis methods used today.
Physicochemical Properties and Stereochemistry
3,3,5-Trimethylcyclohexanol is a C9 alcohol with the molecular formula C9H18O and a molecular weight of 142.24 g/mol . Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 116-02-9 (mixture of isomers) | [3] |
| 933-48-2 (cis-isomer) | [3] | |
| 767-54-4 (trans-isomer) | [3] | |
| Appearance | Colorless crystalline solid | [2] |
| Odor | Minty, menthol-like | [2] |
| Melting Point | 30-32 °C | |
| Boiling Point | 193-196 °C | |
| Density | 0.86 g/cm³ at 60 °C | |
| Flash Point | 81 °C | |
| Water Solubility | 1.8 g/L at 20 °C | |
| Vapor Pressure | 1 hPa at 50 °C |
The presence of three methyl groups on the cyclohexane ring gives rise to two stereoisomers: cis-3,3,5-trimethylcyclohexanol and trans-3,3,5-trimethylcyclohexanol. The orientation of the hydroxyl group relative to the methyl group at the 5-position determines the cis/trans designation. The ratio of these isomers can significantly influence the physical properties and applications of the final product.
Synthesis of 3,3,5-Trimethylcyclohexanol
The most common and industrially viable method for the synthesis of 3,3,5-trimethylcyclohexanol is the catalytic hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one).[3] This process involves the reduction of both the carbon-carbon double bond and the carbonyl group of isophorone.
The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. Various catalytic systems have been developed, including those based on noble metals like palladium and ruthenium, as well as non-noble metal catalysts such as Raney® nickel and copper chromite.[10][11] More recently, Zn-promoted Ni-Mo non-supported catalysts have also been shown to be effective.[12]
Experimental Protocol: Hydrogenation of Isophorone using a Ruthenium Catalyst
This protocol is based on established methods for the hydrogenation of isophorone to 3,3,5-trimethylcyclohexanol.[10][13]
Materials:
-
Isophorone (97% or higher purity)
-
5% Ruthenium on activated carbon (Ru/C) catalyst
-
High-pressure autoclave reactor equipped with a stirrer and temperature and pressure controls
-
Hydrogen gas (high purity)
-
Solvent (optional, e.g., isopropanol)
-
Filtration apparatus
Procedure:
-
Reactor Preparation: Ensure the autoclave reactor is clean and dry.
-
Charging the Reactor: Charge the autoclave with isophorone. For a laboratory-scale reaction, a typical charge would be in the range of 100-500 g.
-
Catalyst Addition: Add the 5% Ru/C catalyst. The catalyst loading is typically low, in the range of 0.1-1.0% by weight relative to the isophorone. For example, for 200 g of isophorone, use 0.2 to 2 g of catalyst.
-
Solvent Addition (Optional): If a solvent is used, add it to the reactor at this stage. The use of a solvent can help with heat dissipation and can influence the isomer ratio of the product.
-
Sealing and Purging: Seal the reactor and purge it several times with an inert gas, such as nitrogen, to remove any air.
-
Pressurization with Hydrogen: Pressurize the reactor with hydrogen gas to the desired pressure, typically in the range of 10-50 bar.
-
Reaction: Heat the reactor to the desired temperature, generally between 100-150 °C, and start the stirrer.[10]
-
Monitoring the Reaction: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases. The reaction time can vary from a few hours to several hours depending on the specific conditions.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated area.
-
Product Recovery: Open the reactor and discharge the reaction mixture.
-
Catalyst Removal: Separate the catalyst from the product mixture by filtration. The catalyst can often be recycled.
-
Purification: The crude 3,3,5-trimethylcyclohexanol can be purified by distillation under reduced pressure to obtain a product with high purity.
Analytical Characterization
The analysis of 3,3,5-trimethylcyclohexanol and the determination of its isomeric ratio are typically performed using gas chromatography (GC) coupled with mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an essential technique for separating the cis and trans isomers and for identifying any impurities.
Typical GC-MS Parameters:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the isomers.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-200.
Under these conditions, the cis and trans isomers will have distinct retention times, allowing for their quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the cis and trans isomers of 3,3,5-trimethylcyclohexanol. The chemical shifts of the protons and carbons, particularly those of the carbinol group (CH-OH) and the methyl groups, will differ between the two isomers due to their different spatial arrangements. Spectral data for the individual isomers can be found in various chemical databases.[14][15]
Biological Activity: HMG-CoA Reductase Inhibition
An interesting and scientifically significant aspect of 3,3,5-trimethylcyclohexanol is its reported inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[5] This enzyme is the rate-limiting step in the biosynthesis of cholesterol.[16] Inhibitors of HMG-CoA reductase, most notably the statin class of drugs, are widely used to lower cholesterol levels and reduce the risk of cardiovascular disease.
A study published in 1984 demonstrated that both 3,3,5-trimethylcyclohexanol and its mandelic acid ester, cyclandelate, inhibit hepatic HMG-CoA reductase in rats following oral administration.[5] The study found that the alcohol moiety, 3,3,5-trimethylcyclohexanol, was responsible for this inhibitory effect.[5] Importantly, the inhibition was observed in vivo, but not when the compound was added directly to the enzyme assay in vitro, suggesting that a metabolite of 3,3,5-trimethylcyclohexanol may be the active inhibitor.[5]
While 3,3,5-trimethylcyclohexanol is not a statin, its ability to modulate HMG-CoA reductase activity makes it a compound of interest in the study of non-statin cholesterol-lowering agents.[17][18][19] Further research would be needed to elucidate the precise mechanism of action and to determine if this activity has any therapeutic potential.
Toxicology and Safety
A thorough understanding of the toxicological profile of a chemical is paramount for its safe handling and use. 3,3,5-Trimethylcyclohexanol has been the subject of several toxicological studies.
| Toxicity Endpoint | Value | Species | Reference(s) |
| Acute Oral LD50 | 3250 mg/kg | Rat | [20][21] |
| Acute Dermal LD50 | 2800 mg/kg | Rabbit | [20] |
| 2430 mg/kg | Rabbit | ||
| Skin Irritation | Moderate irritant | Rabbit | [20] |
| Eye Irritation | Severe irritant | Rabbit | [20] |
3,3,5-trimethylcyclohexanol is considered a hazardous substance.[20] It is harmful if swallowed and causes serious eye irritation and skin irritation.[22] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound. It should be used in a well-ventilated area. In case of fire, alcohol-stable foam or dry chemical powder can be used as extinguishing media.[20]
Applications
The unique properties of 3,3,5-trimethylcyclohexanol have led to its use in a variety of applications:
-
Fragrances and Perfumery: Its minty, menthol-like odor makes it a popular ingredient in perfumes, colognes, and other scented products.[4]
-
Cosmetics: It is used in various cosmetic formulations, not only for its fragrance but also as a masking agent.
-
Chemical Intermediate: It is a key starting material for the synthesis of other commercially important chemicals. A notable example is its use in the production of homosalate , a common sunscreen agent, and cyclandelate , a vasodilator drug.[3]
-
Flavoring Agent: It is also used as a flavoring agent in certain food products.[2]
Conclusion
3,3,5-Trimethylcyclohexanol is a compound with a rich history and a diverse range of applications. From its origins in the development of isophorone chemistry to its current use in high-value products, it remains a significant molecule in the chemical industry. This guide has provided a comprehensive technical overview of its discovery, synthesis, stereochemistry, analytical characterization, biological activity, and safety. For researchers and professionals in related fields, a deep understanding of these aspects is crucial for leveraging the full potential of this versatile cyclic alcohol.
References
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1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. - AWS. (n.d.). Retrieved March 7, 2026, from [Link]
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The inhibition of hepatic S-3-hydroxy-3-methylglutaryl-CoA reductase by 3,3,5-trimethylcyclohexanol and its mandelic acid ester, cyclandelate - PubMed. (1984). Retrieved March 7, 2026, from [Link]
- EP1318130A1 - Process for the preparation of 3,3,5-trimethylcyclohexanol - Google Patents. (2003).
-
Improvement of the selectivity of isophorone hydrogenation by Lewis acids. (2018). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
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3,3,5-Trimethylcyclohexanols and derived esters: Green synthetic procedures, odour evaluation and in vitro skin cytotoxicity assays - ResearchGate. (2007). Retrieved March 7, 2026, from [Link]
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The Production of Isophorone - MDPI. (2023). Retrieved March 7, 2026, from [Link]
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HMG-CoA Reductase Inhibitors General Statement (Monograph) - Drugs.com. (n.d.). Retrieved March 7, 2026, from [Link]
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3,3,5-Trimethylcyclohexanol - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
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Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index - The Royal Society of Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]
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Inhibitors of HMG-CoA Reductase: Current and Future Prospects | Request PDF - ResearchGate. (2025). Retrieved March 7, 2026, from [Link]
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Study on the selective hydrogenation of isophorone - PMC - NIH. (2021). Retrieved March 7, 2026, from [Link]
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Synthesis of Highly Substituted Cyclohexenes via Mixed Lewis Acid-Catalyzed Diels−Alder Reactions of Highly Substituted Dienes and Dienophiles | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
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Hydrogenation - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
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Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]
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Emerging Non-statin Treatment Options for Lowering Low-Density Lipoprotein Cholesterol - Frontiers. (2021). Retrieved March 7, 2026, from [Link]
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Enantiocontrolled Preparation of -Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohex - Semantic Scholar. (2022). Retrieved March 7, 2026, from [Link]
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Study on the selective hydrogenation of isophorone - RSC Publishing. (n.d.). Retrieved March 7, 2026, from [Link]
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Conversion of Simple Cyclohexanones into Catechols | Journal of the American Chemical Society - ACS Publications. (2016). Retrieved March 7, 2026, from [Link]
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Acute Oral Toxicity - EPA. (n.d.). Retrieved March 7, 2026, from [Link]
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Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
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3M Environmental Laboratory. (n.d.). Retrieved March 7, 2026, from [Link]
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Sample Preparation Guidelines for GC-MS. (n.d.). Retrieved March 7, 2026, from [Link]
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3,3,5-Trimethylcyclohexanol | C9H18O | CID 8298 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]
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HMG-CoA Reductase Inhibitors: Evidence-Based Health Information Related to COVID-19. (2020). Society of Infectious Diseases Pharmacists. Retrieved March 7, 2026, from [Link]
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Exploration of natural product ingredients as inhibitors of human HMG-CoA reductase through structure-based virtual screening - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
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A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Retrieved March 7, 2026, from [Link]
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Vascular effects of HMG CoA-reductase inhibitors (statins) unrelated to cholesterol lowering: new concepts for cardiovascular disease - Oxford Academic. (n.d.). Retrieved March 7, 2026, from [Link]
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Discovery of Novel Inhibitors of HMG-CoA Reductase using Bioactive Compounds isolated from Cochlospermum Species - bioRxiv. (2025). Retrieved March 7, 2026, from [Link]
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The Definitive Technical Guide to cis-3,3,5-Trimethylcyclohexanol: Stereochemistry, Identification, and Analytical Validation
Executive Summary
In the realm of organic synthesis and pharmaceutical manufacturing, cis-3,3,5-trimethylcyclohexanol is a critical secondary alcohol. It serves as the foundational stereospecific precursor for active pharmaceutical ingredients (APIs) such as the vasodilator cyclandelate, as well as the UV-filtering agent homosalate[1]. As a Senior Application Scientist, I frequently observe that the primary bottleneck in utilizing this compound lies in distinguishing the cis-isomer from its trans-counterpart. Because the stereochemistry directly dictates the receptor binding affinity and pharmacokinetic profile of downstream drugs, relying on rudimentary identification methods is a critical failure point. This whitepaper establishes a self-validating, multi-modal analytical framework for the definitive identification and stereochemical validation of cis-3,3,5-trimethylcyclohexanol.
Chemical Identity and Nomenclature Complexity
The commercial sourcing of 3,3,5-trimethylcyclohexanol is notoriously plagued by CAS number ambiguity. The compound exists as two diastereomers (cis and trans), and industrial suppliers often provide a thermodynamic mixture rather than a stereopure product. Understanding the exact CAS registry is the first step in experimental validation.
-
CAS 116-02-9: The isomeric mixture (typically containing ~80–90% cis and 10–20% trans)[6].
Structural Causality
The cyclohexane ring of this compound adopts a chair conformation. In the cis-isomer, the bulky methyl groups at the C3 and C5 positions strongly dictate the ring's geometry to minimize 1,3-diaxial steric strain. Consequently, the hydroxyl group at C1 is forced into an equatorial position, leaving the C1 carbinol proton in an axial orientation. This specific spatial arrangement is the root cause of the distinct chemical shifts observed in its Nuclear Magnetic Resonance (NMR) spectrum.
Stereoselective Synthesis and Workflow
To obtain high-purity cis-3,3,5-trimethylcyclohexanol, non-selective reductions are insufficient. The reduction of 3,3,5-trimethylcyclohexanone must be carefully controlled. Using sodium borohydride (NaBH₄) in the presence of rehydrated alumina, or lithium aluminum hydride (LiAlH₄) with sterically hindered alcohols, forces a chelation-controlled hydride delivery[5][7]. The hydride attacks from the less sterically hindered axial face, pushing the resulting hydroxyl group into the equatorial (cis) position.
Pathway detailing the stereoselective synthesis of cis-3,3,5-Trimethylcyclohexanol.
Protocol 1: Stereoselective Reduction Methodology
This protocol is a self-validating system; the inclusion of an internal standard ensures conversion tracking prior to isolation.
-
Preparation: Suspend activated basic alumina in dry dichloromethane (CH₂Cl₂) and rehydrate with 3% w/w deionized water to tune the surface acidity[7][8].
-
Substrate Addition: Add 1.0 equivalent of 3,3,5-trimethylcyclohexanone to the suspension. Stir for 10 minutes at 0 °C to allow surface adsorption.
-
Reduction: Slowly add 1.5 equivalents of NaBH₄. The rehydrated alumina acts as a template, shielding the equatorial face of the ketone.
-
Reaction Monitoring: Spike a 10 µL aliquot with dodecane (internal standard) and analyze via GC-FID. Proceed only when ketone conversion exceeds 98%.
-
Quenching & Workup: Quench with saturated aqueous NH₄Cl to destroy excess hydride. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation: The crude product should yield a cis:trans ratio of >95:5, ready for definitive analytical identification.
Analytical Identification Protocols
To guarantee structural integrity, a multi-modal analytical approach is required. Relying on a single technique leaves room for isomeric misidentification.
Multi-modal analytical workflow for rigorous stereochemical validation.
Protocol 2: ¹H NMR Acquisition and Interpretation
The causality of the NMR shifts is rooted in the magnetic anisotropy of the cyclohexane ring.
-
Sample Prep: Dissolve 15 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference.
-
Acquisition: Acquire the spectrum at 500 MHz to ensure sufficient resolution of the complex aliphatic multiplets[7][8].
-
Diagnostic Causality: Focus on the carbinol proton (CH-OH). Because the hydroxyl group in the cis-isomer is equatorial, the C1 proton is axial . Axial protons experience shielding from the adjacent axial C-H bonds, pushing their resonance upfield. Furthermore, an axial proton will exhibit large trans-diaxial coupling constants (J ≈ 10–12 Hz) with the adjacent axial protons at C2 and C6.
-
Validation Check: Confirm the presence of a multiplet at δ 3.71 – 3.78 ppm [7][8]. If the multiplet appears further downfield with narrower coupling constants, it indicates the presence of the trans-isomer (where the C1 proton is equatorial).
Protocol 3: GC-MS Fragmentation Analysis
-
Injection: Inject 1 µL of a 1 mg/mL solution (in hexane) into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS).
-
Ionization: Utilize Electron Impact (EI) at 70 eV.
-
Diagnostic Causality: The molecular ion (M⁺ at m/z 142) is often weak or absent due to the rapid loss of water (M-18), a classic hallmark of cyclic aliphatic alcohols. The base peak usually arises from the cleavage of the cyclohexane ring following dehydration.
-
Validation Check: Verify the presence of the primary diagnostic fragments: m/z 109, 83, 69, and 55 [9].
Quantitative Data Summaries
To facilitate rapid cross-referencing during laboratory execution, the physical and analytical parameters of cis-3,3,5-trimethylcyclohexanol are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Causality / Note |
| Molecular Formula | C₉H₁₈O | Standard aliphatic cyclic alcohol[3][6]. |
| Molecular Weight | 142.24 g/mol | Computed standard weight[3][6]. |
| Melting Point | 30–32 °C (Mixture) | The pure cis-isomer is highly crystalline; mixtures depress the melting point, resulting in supercooled liquids. |
| Boiling Point | 193–196 °C | High boiling point driven by strong intermolecular hydrogen bonding[6]. |
| Density | 0.86 g/cm³ | Standard for branched cycloalkanes. |
Table 2: Diagnostic Analytical Markers
| Technique | Diagnostic Marker | Structural Justification |
| ¹H NMR (500 MHz, CDCl₃) | δ 3.71 – 3.78 ppm (m, 1H) | Axial carbinol proton coupled to adjacent methylene protons[7][8]. |
| GC-MS (EI, 70 eV) | m/z 109.0 (Base Peak) | Loss of water (M-18) followed by methyl radical loss ([M-H₂O-CH₃]⁺)[9]. |
| GC-MS (EI, 70 eV) | m/z 83.0 | Ring cleavage fragment characteristic of trimethyl-substituted systems[9]. |
| FT-IR (Neat/Melt) | ~3300 cm⁻¹ (Broad) | O-H stretching vibration indicative of hydrogen-bonded secondary alcohols[10]. |
Conclusion
The successful deployment of cis-3,3,5-trimethylcyclohexanol in pharmaceutical synthesis requires strict adherence to stereochemical validation. By utilizing chelation-controlled reduction methodologies and validating the output through a combination of axial-proton NMR coupling analysis and GC-MS fragmentation profiling, researchers can ensure the absolute integrity of their starting materials prior to downstream API synthesis.
References
1.[6] CymitQuimica. "CAS 116-02-9: 3,3,5-Trimethylcyclohexanol". CymitQuimica. URL: 2.[2] BLD Pharm. "933-48-2 | cis-3,3,5-Trimethylcyclohexanol". BLD Pharm. URL: 3.[3] Santa Cruz Biotechnology. "cis-3,3,5-Trimethylcyclohexanol | CAS 933-48-2". SCBT. URL: 4.[9] National Center for Biotechnology Information. "3,3,5-Trimethylcyclohexanol | C9H18O | CID 8298". PubChem. URL: 5. Sigma-Aldrich. "3,3,5-Trimethylcyclohexanol (mixture of cis- and trans- isomers) for synthesis 116-02-9". Sigma-Aldrich. URL: 6.[10] National Center for Biotechnology Information. "3,3,5-Trimethylcyclohexanol | C9H18O | CID 8298 - IR Spectra". PubChem. URL: 7.[7] University of Idaho. "Selective Reductions Directed by Rehydrated Alumina and Thiomethylation Using Dimethylsulfoxide A Dissertation". University of Idaho. URL: 8. Ataman Kimya. "TMCHONE (3,3,5-TRIMETHYL CYCLOHEXANONE)". Ataman Chemicals. URL: 9.[4] ChemicalBook. "TRANS-3,3,5-TRIMETHYLCYCLOHEXANOL(767-54-4) 1H NMR spectrum". ChemicalBook. URL: 10.[8] National Science Foundation (NSF). "Cerium-free Luche reduction directed by rehydrated alumina". NSF.gov. URL: 11.[1] Chemchart. "3,3,5-TRIMETHYLCYCLOHEXANOL - Chemical Safety, Models, Suppliers". Chemchart. URL: 12.[5] LookChem. "Cas 767-54-4, TRANS-3,3,5-TRIMETHYLCYCLOHEXANOL". LookChem. URL:
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Technical Guide: Solubility and Stability of cis-3,3,5-Trimethylcyclohexanol
[1]
Executive Summary
cis-3,3,5-Trimethylcyclohexanol (CAS 933-48-2), often referred to as "Homomenthol" or "Dihydroisophorol" (in the context of its isomeric mixture), is a critical intermediate in the synthesis of vasoactive pharmaceuticals (e.g., Cyclandelate) and a functional ingredient in fragrance formulations.[1][2] As a secondary alcohol with a bulky cyclohexane scaffold, its solubility and stability profiles are governed by the steric hindrance of the trimethyl substitution pattern.
This guide provides a definitive technical analysis of its physicochemical behavior, offering researchers and formulation scientists validated protocols for solubility determination and stability profiling. Unlike the commercial mixture (CAS 116-02-9), the pure cis-isomer exhibits distinct solid-state properties (MP ~37°C) that necessitate precise thermal control during processing.[1]
Physicochemical Identity
The cis-isomer is characterized by the axial/equatorial orientation of the hydroxyl group relative to the methyl substituents, influencing its crystal lattice energy and solvation thermodynamics.[1]
Table 1: Core Physicochemical Parameters
| Parameter | Value | Technical Note |
| CAS Number | 933-48-2 | Specific to the cis-isomer.[1][2][3][4][5] (Mixture: 116-02-9) |
| Molecular Formula | C₉H₁₈O | MW: 142.24 g/mol |
| Physical State | Crystalline Solid / Mass | Melting Point: 37.0°C (310 K).[1][2][6][7] Often supercools to a viscous liquid.[1] |
| Boiling Point | 193–198°C | At 760 mmHg.[1] High boiling point due to intermolecular H-bonding.[1] |
| Lipophilicity (LogP) | 2.60 (Predicted) | Moderately lipophilic; readily crosses biological membranes.[1] |
| Water Solubility | ~1.8 g/L (at 20°C) | Class: Sparingly Soluble.[1] |
| pKa | ~15.3 | Typical for secondary cycloalkanols.[1] |
| Density | 0.878 g/mL | At 20°C (Liquid state).[1][2] |
Solubility Dynamics
The solubility of cis-3,3,5-Trimethylcyclohexanol is driven by a competition between the hydrophilic hydroxyl head group and the hydrophobic trimethylcyclohexyl tail.[1] With a LogP of 2.6, the molecule exhibits a preference for non-polar to moderately polar organic solvents.
Solvent Compatibility Matrix[1]
| Solvent Class | Solubility Rating | Mechanism | Application |
| Water | Low (<0.2%) | Hydrophobic effect dominates; high energy cost to disrupt H-bond network.[1] | Aqueous formulations require surfactants.[1] |
| Ethanol/Methanol | High (>10%) | "Like dissolves like"; OH group participates in solvent H-bonding.[1] | Stock solution preparation. |
| Diethyl Ether | High | Van der Waals interactions with the alkyl ring.[1] | Extraction solvent.[1] |
| Lipids/Oils | High | Lipophilic alkyl chain integrates well with fatty acid chains.[1] | Oil-based excipients/carriers.[1] |
| DMSO | High | Strong dipole-dipole interactions.[1] | Biological assays (stock). |
Solvation Mechanism Visualization
The following diagram illustrates the thermodynamic equilibrium governing the dissolution of the solid crystal into a solvent.
Figure 1: Solubility equilibrium dynamics. The dissolution rate is significantly enhanced above the melting point (37°C) where the lattice energy barrier is removed.[1]
Protocol: High-Precision Solubility Determination
Objective: To determine the thermodynamic solubility of cis-3,3,5-Trimethylcyclohexanol in a target solvent.
Methodology: Saturation Shake-Flask Method (Standardized).[1]
-
Preparation:
-
Weigh excess solid cis-3,3,5-Trimethylcyclohexanol (approx. 50 mg) into a glass vial.
-
Add 10 mL of the target solvent (e.g., Phosphate Buffer pH 7.4 or Water).
-
-
Equilibration:
-
Incubate the vial at 25.0°C ± 0.1°C in a thermostatic shaker bath for 24 hours.
-
Note: If testing at >37°C, the substance will be liquid; ensure vigorous mixing to maximize surface area between the two liquid phases.
-
-
Separation:
-
Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated to prevent adsorption).[1]
-
Alternatively, centrifuge at 10,000 rpm for 10 minutes.
-
-
Quantification:
Stability Profile & Degradation Pathways[1]
cis-3,3,5-Trimethylcyclohexanol is chemically stable under ambient conditions but is susceptible to specific degradation pathways common to secondary alcohols.
Degradation Mechanisms[1]
-
Oxidation: In the presence of strong oxidizing agents (e.g., permanganates, chromates) or prolonged exposure to air/light, the secondary alcohol oxidizes to the ketone, 3,3,5-Trimethylcyclohexanone (Dihydroisophorone).[1]
-
Dehydration: Under acidic conditions and heat, the hydroxyl group can be eliminated as water, forming 3,3,5-Trimethylcyclohexene (or isomers).[1]
-
Esterification: While not "degradation" per se, unintentional reaction with carboxylic acids in formulations can lead to ester impurities.[1]
Degradation Pathway Visualization[1]
Figure 2: Primary degradation pathways. Oxidation to the ketone is the dominant risk during storage; dehydration occurs under acidic stress.[1]
Protocol: Forced Degradation (Stress Testing)[1]
Objective: To validate the stability-indicating method and determine shelf-life risks.
| Stress Condition | Procedure | Expected Outcome |
| Acid Hydrolysis | Dissolve in 0.1N HCl; reflux at 60°C for 4 hours. | Monitor for Dehydration (Alkene formation).[1] |
| Base Hydrolysis | Dissolve in 0.1N NaOH; reflux at 60°C for 4 hours. | Generally stable; confirm lack of degradation. |
| Oxidation | Treat with 3% H₂O₂ at Room Temp for 24 hours.[1] | Monitor for Ketone formation (GC/MS confirmation). |
| Thermal | Heat neat solid/liquid at 80°C for 7 days. | Assess for polymerization or volatile loss.[1] |
| Photostability | Expose to 1.2 million lux hours (ICH Q1B).[1] | Check for color change (yellowing) or oxidation.[1] |
Handling, Storage, and Safety[1][10]
Storage:
-
Temperature: Store below 30°C. Due to its melting point (~37°C), fluctuations can cause repeated melting/solidification cycles, leading to caking or inhomogeneity in mixtures.[1]
-
Atmosphere: Store under inert gas (Nitrogen/Argon) if high purity is required, to prevent slow oxidation.[1]
-
Container: Tightly closed glass or HDPE containers. Avoid low-density plastics that may be permeable to the vapor.[1]
Safety (GHS Classification):
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 101921, cis-3,3,5-Trimethylcyclohexanol. Retrieved March 2, 2026 from [Link][1]
-
NIST Chemistry WebBook. Cyclohexanol, 3,3,5-trimethyl-, cis- Mass Spectrum and Constants. SRD 69.[1][3] Retrieved March 2, 2026 from [Link][1]
-
Bell, G. D., et al. (1984). "The effects of 3,5,5-trimethylcyclohexanol on hepatic cholesterol synthesis."[1][2] British Journal of Pharmacology, 81(1), 183–187.[1][2] (Contextual reference for biological activity).
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- 7. 3,3,5-Trimethylcyclohexanol CAS#: 116-02-9 [m.chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
A Technical Guide to the Commercial Availability of High-Purity cis-3,3,5-Trimethylcyclohexanol for Scientific Applications
Introduction
For researchers and professionals in drug development and fine chemical synthesis, the procurement of starting materials with well-defined purity and isomeric composition is a foundational requirement for reproducible and reliable results. 3,3,5-Trimethylcyclohexanol, a versatile secondary alcohol, exists as two primary diastereomers: cis and trans. While often available commercially as a mixture, the specific stereochemistry of the cis isomer (CAS No. 933-48-2) is frequently a critical prerequisite for targeted molecular synthesis. Its utility as a precursor for pharmaceuticals like the vasodilator cyclandelate and the sunscreen agent homosalate underscores the necessity for high-purity grades.[1]
This guide provides an in-depth analysis of the commercial landscape for high-purity cis-3,3,5-trimethylcyclohexanol. It is designed to equip researchers, chemists, and procurement specialists with the technical knowledge to navigate supplier specifications, understand the implications of isomeric purity, and implement best practices for sourcing this essential chemical intermediate. We will delve into the nuances of its synthesis that dictate commercial availability, the analytical methods that validate its quality, and a practical workflow for its acquisition.
Physicochemical & Structural Data
A precise understanding of a compound's physical and chemical properties is paramount for its application in a laboratory setting. The key identifiers and properties for cis-3,3,5-trimethylcyclohexanol are summarized below.
| Property | Value | Source(s) |
| CAS Number | 933-48-2 | [2][3][4][5] |
| Molecular Formula | C₉H₁₈O | [2][3][4] |
| Molecular Weight | 142.24 g/mol | [2][3][4] |
| IUPAC Name | (1R,5R)-rel-3,3,5-Trimethylcyclohexan-1-ol | [3][5] |
| Synonyms | cis-Homomenthol | [6] |
| Appearance | White to colorless powder, lump, or clear liquid | |
| Melting Point | ~35 °C | |
| Boiling Point | 197-199 °C (for isomer mixture) | [7] |
| Purity (Typical) | >96.0% (GC) |
Commercial Availability and Supplier Landscape
The commercial availability of 3,3,5-trimethylcyclohexanol is widespread; however, it is most commonly supplied as a mixture of cis and trans isomers (CAS No. 116-02-9).[7][8][9] High-purity cis-3,3,5-trimethylcyclohexanol is a more specialized product offered by a select number of chemical suppliers who cater to research and development needs.
The primary synthetic route to 3,3,5-trimethylcyclohexanol is the catalytic hydrogenation of isophorone.[1][10][11] This process inherently produces a mixture of the cis and trans diastereomers. The final isomer ratio is highly dependent on the catalyst used (e.g., ruthenium-based catalysts can favor the cis isomer) and the specific reaction conditions, such as temperature, pressure, and reaction time.[11] Achieving a high concentration of the cis isomer necessitates either precise stereoselective synthesis or rigorous downstream purification, such as fractional distillation. This manufacturing complexity is the principal reason why high-purity cis-3,3,5-trimethylcyclohexanol is less common and typically more expensive than the isomeric mixture.
Below is a representative list of commercial suppliers offering the cis isomer.
| Supplier | Product Number (Example) | Stated Purity / Notes |
| TCI (Tokyo Chemical Industry) | T0874 | >96.0% (GC) |
| Santa Cruz Biotechnology | sc-264789 | CAS 933-48-2[4] |
| BLD Pharm | BD138658 | CAS 933-48-2[12] |
| Fisher Scientific (distributor for TCI) | T269325G | Contains ca. 20% trans-isomer, 80.0+%[13] |
Note: This table is not exhaustive and represents a snapshot of offerings. Researchers should always verify current specifications directly with suppliers.
Synthesis and Isomer Control
The relationship between the starting material, isophorone, and the final isomeric products is a critical concept for understanding commercial supply. The hydrogenation process can be directed to favor one isomer over the other, but rarely results in a single, pure isomer without dedicated purification.
Caption: Synthesis workflow from isophorone to high-purity cis-isomer.
Purity Validation: The Role of Analytical Methods
For drug development and mechanistic studies, isomeric purity is not a trivial specification—it is essential for defining structure-activity relationships and ensuring regulatory compliance.
Experimental Protocol: Purity Determination by Gas Chromatography (GC)
-
Objective: To separate and quantify the cis and trans isomers of 3,3,5-trimethylcyclohexanol and detect any other impurities.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for separating alcohol isomers, such as a DB-Wax or similar polar stationary phase.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the cis-3,3,5-trimethylcyclohexanol sample.
-
Dissolve the sample in a suitable solvent (e.g., 1 mL of high-purity ethanol or dichloromethane) in a GC vial.
-
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 270 °C
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 220 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
The retention times for the cis and trans isomers will differ. Identification is confirmed by running a standard of the mixed isomers.
-
Purity is calculated based on the relative peak areas. The percentage purity of the cis isomer is determined by: (Area of cis-isomer peak / Total area of all peaks) * 100%.
-
The Certificate of Analysis (CofA) is a self-validating document provided by the supplier that must be scrutinized. It provides lot-specific results from their internal quality control testing, typically including the purity determined by GC and confirmation of the structure by NMR or IR spectroscopy.[4]
Applications in Research and Development
The primary driver for procuring high-purity cis-3,3,5-trimethylcyclohexanol is its role as a key chemical intermediate. Its specific stereochemistry is often crucial for the efficacy and safety of the final active pharmaceutical ingredient (API) or product.
Caption: Key applications derived from cis-3,3,5-trimethylcyclohexanol.
The compound itself has a characteristic mint-like flavor and is sometimes referred to as Homomenthol.[9][14] This property also makes it useful in the formulation of consumer products and potentially in taste-masking applications for pharmaceuticals.[7][14]
Procurement Workflow for Researchers
A systematic approach to procurement ensures that the material received meets the stringent requirements of scientific research.
Caption: Step-by-step workflow for procuring high-purity reagents.
Best Practices for Storage and Handling:
-
Storage: Based on supplier recommendations, the material should be stored in a tightly closed container in a cool, dark, and well-ventilated area.[14]
-
Safety: cis-3,3,5-Trimethylcyclohexanol is classified as a skin and serious eye irritant. Always handle the compound in accordance with the Safety Data Sheet (SDS), using appropriate personal protective equipment (PPE) such as gloves and safety glasses.
Conclusion
High-purity cis-3,3,5-trimethylcyclohexanol is a commercially available yet specialized chemical vital for specific applications in drug development and organic synthesis. Its availability is intrinsically linked to the synthetic pathway from isophorone, which commonly yields an isomeric mixture. Therefore, researchers must exercise diligence in sourcing this material, prioritizing suppliers who provide clear, lot-specific purity data determined by reliable analytical methods like Gas Chromatography. By carefully scrutinizing the Certificate of Analysis and understanding the technical nuances of isomerism, scientists can ensure the integrity and reproducibility of their work, paving the way for successful research outcomes.
References
-
3,3,5-Trimethylcyclohexanol (mixture of cis- and trans- isomers) - Chem-Impex.
-
cis-3,3,5-Trimethylcyclohexanol 933-48-2 | TCI Deutschland GmbH.
-
cis-3,3,5-Trimethylcyclohexanol 933-48-2 | Tokyo Chemical Industry UK Ltd.
-
933-48-2 | CAS DataBase - ChemicalBook.
-
cis-3,3,5-Trimethylcyclohexanol | C9H18O | CID 101921 - PubChem.
-
cis-3,3,5-Trimethylcyclohexanol | CAS 933-48-2 | SCBT - Santa Cruz Biotechnology.
-
cis-homomenthol, 933-48-2 - The Good Scents Company.
-
cis-3,3,5-Trimethylcyclohexanol (contains ca. 20% trans- isomer) 80.0+%, TCI America 25 g | Fisher Scientific.
-
3,3,5 TRIMETHYLCYCLOHEXANOL Manufacturer, Supplier, Exporter.
-
3,3,5-Trimethylcyclohexanol - Fluorochem.
-
3,3,5-Trimethylcyclohexanol synthesis - ChemicalBook.
-
933-48-2|cis-3,3,5-Trimethylcyclohexanol|BLD Pharm.
-
Cyclohexanol, 3,3,5-trimethyl-, cis- - NIST Chemistry WebBook.
-
3,3,5-Trimethylcyclohexanol - Wikipedia.
-
Mass Spectrum of Cyclohexanol, 3,3,5-trimethyl-, cis- - NIST Chemistry WebBook.
-
Process for the preparation of 3,3,5-trimethylcyclohexanol - Google Patents.
-
3,3,5-Trimethylcyclohexanol (mixture of cis- and trans- isomers) for synthesis - Sigma-Aldrich.
-
3,3,5-TRIMETHYLCYCLOHEXANOL - Prasol Chemicals Limited.
Sources
- 1. 3,3,5-Trimethylcyclohexanol - Wikipedia [en.wikipedia.org]
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- 4. cis-3,3,5-Trimethylcyclohexanol | CAS 933-48-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Cyclohexanol, 3,3,5-trimethyl-, cis- [webbook.nist.gov]
- 6. cis-homomenthol, 933-48-2 [thegoodscentscompany.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 3,3,5-Trimethylcyclohexanol (mixture of cis- and trans- isomers) for synthesis 116-02-9 [sigmaaldrich.com]
- 9. 3,3,5-TRIMETHYLCYCLOHEXANOL - Prasol Chemicals Limited [prasolchem.com]
- 10. 3,3,5-Trimethylcyclohexanol synthesis - chemicalbook [chemicalbook.com]
- 11. US20030109756A1 - Process for the preparation of 3,3,5-trimethylcyclohexanol - Google Patents [patents.google.com]
- 12. 933-48-2|cis-3,3,5-Trimethylcyclohexanol|BLD Pharm [bldpharm.com]
- 13. cis-3,3,5-Trimethylcyclohexanol (contains ca. 20% trans- isomer) 80.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 14. 3,3,5 TRIMETHYLCYCLOHEXANOL Manufacturer, Supplier, Exporter [somu-group.com]
Methodological & Application
Stereoselective synthesis methods for cis-3,3,5-Trimethylcyclohexanol
Document ID: AN-884-STEREOSYNTH Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Subject: Stereoselective Synthesis and Diastereomeric Enrichment of cis-3,3,5-Trimethylcyclohexanol
Executive Summary
cis-3,3,5-Trimethylcyclohexanol (Homomenthol) is a high-value cyclic alcohol utilized as a critical intermediate in the synthesis of the vasodilator cyclandelate, the UV filter homosalate, and various mint-profile fragrance compounds. The industrial and laboratory synthesis of this compound relies on the reduction of 3,3,5-trimethylcyclohexanone. However, standard hydride reductions yield the undesired trans-isomer due to strict kinetic control[1]. This Application Note details the mechanistic causality behind this stereochemical divergence and provides field-proven, self-validating protocols for the stereoselective synthesis of the cis-isomer via thermodynamic and single-electron transfer (SET) pathways.
Mechanistic Causality & Stereochemical Control
To engineer a successful stereoselective protocol, one must first understand the conformational dynamics of the starting material. 3,3,5-Trimethylcyclohexanone is conformationally locked by the bulky equatorial methyl group at the C5 position. At the C3 position, one methyl group is equatorial, and the other is strictly axial.
-
Kinetic Control (The Problem): When utilizing standard nucleophilic hydride donors (e.g.,
, ), the reaction is governed by steric approach control[1][2]. The axial methyl group at C3 severely shields the axial face of the carbonyl -system (1,3-diaxial steric hindrance). Consequently, hydride delivery occurs almost exclusively from the less hindered equatorial trajectory. This pushes the resulting hydroxyl group into the axial position, yielding the thermodynamically less stable trans-isomer[2]. -
Thermodynamic & SET Control (The Solution): The cis-isomer features an equatorial hydroxyl group, which is thermodynamically favored as it avoids 1,3-diaxial interactions with the ring protons. To achieve high cis diastereomeric excess (d.e.), the reduction must bypass steric approach control. This is achieved either by Single-Electron Transfer (SET) mechanisms (where a long-lived ketyl radical intermediate adopts the lowest-energy conformation before protonation), or via catalytic hydrogenation followed by base-catalyzed thermodynamic epimerization[3][4].
Caption: Divergent stereochemical pathways in the reduction of 3,3,5-trimethylcyclohexanone.
Quantitative Data Summary: Reduction Methodologies
The following table summarizes the causal relationship between the chosen reagent system and the resulting diastereomeric ratio.
| Reduction Method | Primary Mechanism | cis:trans Ratio | Yield | Ref |
| Kinetic (Steric Approach) | 15 : 85 | >95% | [1][2] | |
| Ru/C Catalytic | Surface Catalysis | 60:40 to 90:10 | 90% | [4] |
| Single-Electron Transfer (SET) | 95 : 5 | 86% | ||
| Biocatalysis (G. cingulata) | Enzymatic / Chiral Pocket | 95 : 5 | ~70% | [5] |
| Hydrogenation + Alkali Isomerization | Thermodynamic Equilibration | >95 : 5 | 89% | [3] |
Validated Experimental Protocols
Protocol A: Active-Iron Mediated SET Reduction (Lab-Scale High d.e.)
This protocol utilizes an active iron system generated in situ to bypass the steric hindrance of the C3-axial methyl group via a radical-anion intermediate, yielding predominantly the cis-isomer.
Materials:
-
3,3,5-Trimethylcyclohexanone (1.0 equiv, 10 mmol)
- (2.0 equiv, 20 mmol)
-
Lithium powder (excess, typically 6.0 equiv)
-
4,4'-Di-tert-butylbiphenyl (DTBB) (0.05 equiv, 5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
Catalyst Activation: In an oven-dried Schlenk flask under an argon atmosphere, suspend
(20 mmol) and Lithium powder (60 mmol) in anhydrous THF (30 mL). -
Radical Initiation: Add DTBB (0.5 mmol). Stir the mixture at room temperature (20°C) for 15 minutes. Self-Validation Check: The solution will transition to a deep dark green/black color, confirming the formation of the active iron-radical anion complex.
-
Substrate Addition: Slowly add 3,3,5-trimethylcyclohexanone (10 mmol) dissolved in 5 mL of THF dropwise over 10 minutes to prevent thermal spiking.
-
Reaction Monitoring: Stir at room temperature for 2.5 hours. Self-Validation Check: Withdraw a 50 µL aliquot, quench with water, extract with ethyl acetate, and analyze via GC-FID. Proceed to workup only when the ketone peak (Rt) is <1% area.
-
Quenching & Workup: Carefully quench the reaction by the dropwise addition of
(10 mL) at 0°C, followed by 2M HCl to dissolve iron salts. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). -
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc 9:1) to isolate cis-3,3,5-trimethylcyclohexanol. Expected Outcome: 86% isolated yield; 95:5 cis:trans ratio.
Protocol B: Industrial Hydrogenation with Base-Catalyzed Epimerization (Scale-Up)
Because catalytic hydrogenation often yields an unacceptable amount of the trans-isomer (up to 40%), a secondary thermodynamic equilibration step is strictly required to enrich the cis-component for pharmaceutical-grade applications[3][4].
Step-by-Step Procedure:
-
Primary Hydrogenation: Charge a high-pressure Parr reactor with 3,3,5-trimethylcyclohex-2-en-1-one (isophorone) or 3,3,5-trimethylcyclohexanone, Raney Nickel or Ruthenium catalyst (5% w/w), and methanol. Pressurize with
to 35-100 bar and heat to 80°C until hydrogen uptake ceases[4]. -
Isomerization Setup: Filter the catalyst. The resulting crude mixture typically contains a ~60:40 to 80:20 cis:trans ratio. Transfer the crude alcohol to a reaction vessel equipped with a mechanical stirrer.
-
Alkaline Epimerization: Cool the solution to 0°C. Slowly add Lithium powder (or a highly reactive alkoxide base) under inert atmosphere. Stir at 110 rpm. After the initial reaction, raise the temperature slowly to 16°C over 50 minutes[3].
-
Causality: The base deprotonates the alcohol, facilitating a reversible Oppenauer-type oxidation/reduction or retro-aldol equilibrium that funnels the mixture into the lower-energy cis-conformation.
-
-
Extraction & Recrystallization: Concentrate the solution under reduced pressure. Wash the organic phase with a 28% potassium bromide solution and 38% oxalic acid to neutralize. Extract with dimethylamine/ethyl acetate, dehydrate with calcium chloride, and distill under reduced pressure (1.7 kPa, collecting the 80-86°C fraction)[3].
-
Final Polish: Recrystallize the resulting crystals in an 88% cyclohexane solution. Expected Outcome: 89% isolated yield of highly pure cis-3,3,5-trimethylcyclohexanol.
Analytical Validation Parameters
To ensure the integrity of the self-validating protocols, utilize the following GC-FID parameters to separate the diastereomers:
-
Column: Carbowax 20M (or equivalent PEG phase, e.g., DB-WAX), 30m x 0.25mm x 0.25µm.
-
Oven Program: 100°C (hold 2 min) -> 10°C/min to 200°C.
-
Elution Order: 3,3,5-Trimethylcyclohexanone (Ketone) elutes first, followed by cis-3,3,5-trimethylcyclohexanol (equatorial OH), and finally trans-3,3,5-trimethylcyclohexanol (axial OH). Baseline resolution is critical for accurate d.e. determination.
References
- Guidechem. What is the synthesis method of CIS-3,3,5-TRIMETHYLCYCLOHEXANOL, an intermediate of cycloamylose drugs?
- TandfOnline. Biological Stereoselective Reduction of 3,3,5-Trimethylcyclohexanone by Glomerella cingulata.
- Journal of the American Chemical Society. Reductions with Metal Hydrides. X. The Stereochemistry of Reduction of 3,3,5-Trimethylcyclohexanone with Complex Aluminohydrides.
- Ataman Chemicals. TMCHONE (3,3,5-TRIMETHYL CYCLOHEXANONE) Technical Specs.
- Google Patents. EP1318130A1 - Process for the preparation of 3,3,5-trimethylcyclohexanol.
- CONICET. New active-iron based reducing system for carbonyl compounds and imines. Stereoselective reduction of cyclic ketones.
- Chegg. Solved: The reduction of (R)-3,3,5-trimethylcyclohexanone.
Sources
Application Note: Synthesis of Homosalate via Transesterification of Methyl Salicylate with cis-3,3,5-Trimethylcyclohexanol
Abstract
This application note details the high-purity synthesis of Homosalate (3,3,5-trimethylcyclohexyl 2-hydroxybenzoate), a critical UV-B filter and OTC drug ingredient. Unlike generic industrial protocols, this guide focuses on the specific utilization of cis-3,3,5-trimethylcyclohexanol (cis-TMCH). Recent toxicokinetic data suggests distinct metabolic pathways for cis and trans isomers, necessitating precise isomer control in next-generation drug development. We present a robust, scalable transesterification protocol using Methyl Salicylate, optimized for high conversion rates (>95%) and minimal side-product formation, supported by rigorous analytical validation.
Introduction & Scientific Rationale
The Target Molecule
Homosalate is an ester formed from salicylic acid and 3,3,5-trimethylcyclohexanol.[1][2] While commercial Homosalate is a racemic mixture of cis and trans isomers, the cis-isomer (CAS 933-48-2) is thermodynamically favored during the hydrogenation of isophorone (the precursor material).
Stereochemical Implications
The cis-3,3,5-trimethylcyclohexanol isomer possesses a hydroxyl group in a specific spatial orientation relative to the methyl groups.
-
Steric Hindrance: The 3,3-dimethyl substitution creates significant steric bulk (1,3-diaxial interactions), making the hydroxyl group less accessible than in unsubstituted cyclohexanol. This necessitates higher reaction temperatures and specific catalysts to drive esterification.
-
Metabolic Relevance: Recent studies indicate that the cis and trans isomers of Homosalate exhibit different human toxicokinetics.[3] The cis-isomer generates specific carboxylic acid metabolites (HMS-CA 5), making the control of the starting material's stereochemistry a critical parameter for modern safety assessments [1].
Synthetic Strategy: Transesterification
Direct esterification (Salicylic Acid + Alcohol) produces water, which is difficult to remove from the viscous reaction matrix and can hydrolyze the product. Transesterification (Methyl Salicylate + Alcohol) is the superior route for high-purity applications because:
-
Byproduct Removal: The byproduct is Methanol (bp 64.7°C), which is easily stripped from the reaction (160–180°C) to drive the equilibrium (Le Chatelier’s Principle).
-
Purity: Methyl Salicylate is available in extremely high purity, reducing phenolic impurities in the final API.
Material Science & Safety
Reagents
| Reagent | CAS No. | Grade | Function |
| Methyl Salicylate | 119-36-8 | >99% (FCC/USP) | Acyl Donor |
| cis-3,3,5-Trimethylcyclohexanol | 933-48-2 | >98% (High-cis) | Nucleophile |
| Titanium(IV) Isopropoxide | 546-68-9 | Synthesis Grade | Lewis Acid Catalyst |
| Potassium Carbonate | 584-08-7 | Anhydrous | Base Catalyst (Alternative) |
Critical Safety Note
-
Titanium(IV) Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol and TiO2. Handle under nitrogen.
-
Methanol: Toxic and flammable. The reaction apparatus must be vented to a scrubber or cold trap.
Experimental Protocol
Reaction Mechanism & Pathway
The reaction proceeds via a nucleophilic acyl substitution. The bulky cis-TMCH attacks the carbonyl carbon of methyl salicylate. The catalyst lowers the activation energy required to overcome the steric hindrance of the cyclohexyl ring.
Figure 1: Reaction pathway for the titanate-catalyzed transesterification of Methyl Salicylate.
Step-by-Step Synthesis Procedure
Scale: 100g Batch | Expected Yield: 85-92%
Phase 1: Reactor Setup
-
Equip a 500 mL 3-neck round-bottom flask with:
-
Mechanical stirrer (Teflon blade).
-
Temperature probe (thermocouple).
-
Vigreux fractionating column (15 cm) connected to a Liebig condenser and a graduated receiver (Dean-Stark trap is not suitable for methanol removal; use a distillation head).
-
-
Flush the system with Nitrogen (N2) for 10 minutes to remove moisture.
Phase 2: Reaction Initiation
-
Charge Reagents: Add Methyl Salicylate (152.15 g, 1.0 mol) and cis-3,3,5-Trimethylcyclohexanol (213.3 g, 1.5 mol) .
-
Note: A 1.5 molar equivalent of alcohol is used to push the consumption of Methyl Salicylate to completion.
-
-
Catalyst Addition: Under N2 flow, add Titanium(IV) Isopropoxide (1.5 g, ~1 wt% of limiting reagent) via syringe.
-
Observation: The solution may turn slightly yellow upon addition.
-
Phase 3: Transesterification (The Drive)
-
Heating: Heat the mantle to bring the internal temperature to 150°C .
-
Distillation: At ~150°C, methanol generation begins. The temperature at the top of the distillation head should stabilize near 64-65°C.
-
Ramp: Gradually increase internal temperature to 180°C over 4 hours.
-
Critical Control Point: Monitor the volume of methanol collected.[4] Theoretical yield of MeOH is ~32 mL (25.6 g).
-
-
Completion: Reaction is considered complete when methanol cessation is observed and GC analysis shows <0.5% residual Methyl Salicylate.
Phase 4: Workup & Purification
-
Quenching: Cool the mixture to 80°C. Add 10 mL of water to hydrolyze the titanate catalyst. Stir for 30 mins. The mixture will become cloudy (TiO2 precipitation).
-
Filtration: Add Celite (filter aid) and filter through a sintered glass funnel to remove the solid titanium dioxide.
-
Vacuum Distillation: Transfer the filtrate to a clean flask.
-
Fraction 1: Unreacted TMCH (bp ~85°C at 10 mmHg). Recycle this.
-
Fraction 2: Homosalate (bp ~162°C at 10 mmHg). Collect this main fraction.
-
Process Control & Visualization
To ensure reproducibility, the process flow must be strictly adhered to.
Figure 2: Process Flow Diagram (PFD) for the synthesis of Homosalate.
Analytical Validation
Gas Chromatography (GC-FID)
Distinguishing the cis and trans isomers requires a non-polar capillary column.
-
Column: DB-5 or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier: Helium @ 1.0 mL/min.
-
Oven: 100°C (1 min) -> 10°C/min -> 250°C (5 min).
-
Retention Times (Approx):
-
cis-TMCH: ~6.2 min
-
trans-TMCH: ~6.5 min
-
Methyl Salicylate: ~5.8 min
-
Homosalate: ~18.5 min
-
Specification Targets
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow liquid | Visual |
| Assay (GC) | > 99.0% | GC-FID |
| Refractive Index | 1.516 – 1.519 @ 20°C | Refractometer |
| Acid Value | < 1.0 mg KOH/g | Titration |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Methanol refluxing back into reactor. | Insulate the distillation head; ensure vigorous N2 sweep to carry MeOH vapor out. |
| Product Discoloration | Oxidation or Catalyst Residue. | Ensure strict N2 atmosphere. Perform thorough water hydrolysis of Titanate and filtration. |
| Haze in Final Product | Residual TiO2 or Moisture. | Dry final product over MgSO4 and re-filter through a 0.45µm membrane. |
References
-
Identification, Organic Synthesis, and Sensitive Analysis of a cis-Homosalate-Specific Exposure Biomarker. Chemical Research in Toxicology. (2024). NIH PubMed. [Link]
-
Homosalate - Compound Summary. PubChem. National Library of Medicine. [Link]
-
cis-3,3,5-Trimethylcyclohexanol. NIST Chemistry WebBook, SRD 69. [Link]
- Method for preparing homosalate.
-
Sunscreen Drug Products for Over-the-Counter Human Use. U.S. Food and Drug Administration (FDA). Code of Federal Regulations Title 21. [Link]
Sources
- 1. CN105541634A - Synthetic method of homosalate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification, Organic Synthesis, and Sensitive Analysis of a cis-Homosalate-Specific Exposure Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tandem Transesterification–Esterification Reactions Using a Hydrophilic Sulfonated Silica Catalyst for the Synthesis of Wintergreen Oil from Acetylsalicylic Acid Promoted by Microwave Irradiation | MDPI [mdpi.com]
Application Note: cis-3,3,5-Trimethylcyclohexanol as a Scaffold in Bioactive Ester and Terpenoid Mimetic Synthesis
Abstract
cis-3,3,5-Trimethylcyclohexanol (TMCH) represents a critical saturated cyclic alcohol scaffold in the synthesis of vasoactive pharmaceuticals and fragrance ingredients. Structurally analogous to natural terpenoids like menthol, TMCH serves as the primary chiral building block for Cyclandelate , a vasodilatory agent derived from mandelic acid. This application note details the stereochemical control required to synthesize high-purity cis-TMCH from 3,3,5-trimethylcyclohexanone and its subsequent conversion into bioactive esters. We provide validated protocols for the stereoselective reduction and esterification workflows, emphasizing the separation of the cis-isomer (the active pharmaceutical intermediate) from the thermodynamically stable trans-isomer.
Structural Characteristics & Stereochemical Control[1]
The utility of 3,3,5-trimethylcyclohexanol stems from its gem-dimethyl group at C3 and a methyl group at C5.[1] This substitution pattern creates a unique steric environment that mimics the bulkiness of natural terpenes, influencing both the biological receptor binding of its derivatives and the kinetics of chemical functionalization.
Stereoisomerism
The molecule exists primarily as two diastereomers based on the relationship between the hydroxyl group at C1 and the methyl group at C5:
-
cis-Isomer: The -OH and -CH₃ groups are on the same face of the ring. In the preferred chair conformation (where the C5-methyl is equatorial to minimize 1,3-diaxial strain), the cis-hydroxyl group typically adopts an equatorial position (1,3-diequatorial relationship).
-
trans-Isomer: The -OH and -CH₃ groups are on opposite faces.
While commercial supplies are often isomeric mixtures, the cis-isomer is frequently the target for high-value pharmaceutical intermediates due to specific binding affinities in the final drug product (e.g., Cyclandelate).
Mechanistic Pathway: Ketone Reduction
The synthesis of cis-TMCH involves the reduction of 3,3,5-trimethylcyclohexanone (dihydroisophorone). The stereochemical outcome is dictated by the trajectory of hydride attack:
-
Axial Attack: Hydride approaches from the axial direction (hindered by 3,5-axial hydrogens), yielding the equatorial alcohol (cis-isomer).
-
Equatorial Attack: Hydride approaches from the equatorial direction, yielding the axial alcohol (trans-isomer).
Due to the steric bulk of the gem-dimethyl group at C3, reagents and conditions must be tuned to favor the formation of the desired isomer.
Experimental Protocols
Protocol A: Stereoselective Reduction of 3,3,5-Trimethylcyclohexanone
Objective: Synthesis of cis-3,3,5-Trimethylcyclohexanol with high diastereomeric excess. Principle: Sodium borohydride reduction in methanol typically yields a mixture favoring the thermodynamically stable alcohol. However, kinetic control at lower temperatures followed by recrystallization enriches the cis-isomer.
Materials
-
Precursor: 3,3,5-Trimethylcyclohexanone (Dihydroisophorone) [CAS: 873-94-9]
-
Reagent: Sodium Borohydride (NaBH₄)
-
Solvent: Methanol (anhydrous), Cyclohexane (for recrystallization)
-
Quench: 1M HCl
Procedure
-
Setup: Charge a 500 mL 3-neck round-bottom flask with 3,3,5-trimethylcyclohexanone (14.0 g, 100 mmol) and Methanol (100 mL). Cool the solution to 0°C using an ice bath to maximize kinetic selectivity.
-
Addition: Slowly add NaBH₄ (3.8 g, 100 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas evolution. Ensure proper venting.
-
Reaction: Stir the mixture at 0°C for 2 hours, then allow it to warm to room temperature (25°C) and stir for an additional 1 hour. Monitor consumption of ketone by TLC (Hexane:EtOAc 8:2).
-
Quench: Cool back to 0°C and slowly add 1M HCl (50 mL) to destroy excess hydride.
-
Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 50 mL).
-
Workup: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo to yield a crude oil (typically ~90% yield, mixture of cis/trans).
-
Purification (Enrichment): Dissolve the crude solid/oil in hot Cyclohexane. Allow to cool slowly to 4°C. The cis-isomer typically crystallizes more readily. Filter and dry the white crystalline solid.
Target Specification:
-
Appearance: White crystalline solid.[1]
-
Melting Point: 37°C (pure cis).
-
Isomeric Purity: >90% cis (by GC).
Protocol B: Synthesis of Cyclandelate (Bioactive Esterification)
Objective: Synthesis of the vasodilator Cyclandelate via esterification of cis-TMCH with Mandelic Acid. Mechanism: Nucleophilic acyl substitution. To avoid harsh conditions that might cause elimination or isomerization, we utilize the Acid Chloride method (Mandeloyl Chloride) generated in situ or prepared beforehand.
Materials
-
Substrate: cis-3,3,5-Trimethylcyclohexanol (from Protocol A)
-
Reagent: Mandelic Acid (converted to Mandeloyl Chloride using Thionyl Chloride) or commercially available Mandeloyl Chloride.
-
Base: Pyridine or Triethylamine (Et₃N)
-
Solvent: Dichloromethane (DCM)
Procedure
-
Activation (if using acid): Reflux Mandelic Acid (15.2 g, 100 mmol) with Thionyl Chloride (14.5 mL, 200 mmol) for 2 hours. Remove excess SOCl₂ under vacuum to obtain crude Mandeloyl Chloride.
-
Coupling: Dissolve cis-3,3,5-trimethylcyclohexanol (14.2 g, 100 mmol) and Pyridine (10 mL) in anhydrous DCM (150 mL). Cool to 0°C .
-
Addition: Add the Mandeloyl Chloride (dissolved in 20 mL DCM) dropwise to the alcohol solution over 45 minutes. The reaction is exothermic.
-
Reaction: Stir at 0°C for 1 hour, then reflux for 4 hours to ensure completion.
-
Workup: Wash the organic layer with:
-
1M HCl (2 x 50 mL) to remove pyridine.
-
Saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid.
-
Brine (1 x 50 mL).
-
-
Isolation: Dry over MgSO₄ and concentrate.
-
Final Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane:EtOAc 9:1) to obtain Cyclandelate.[2][3][4][5]
Visualization of Workflows
Diagram 1: Stereoselective Reduction Pathway
This diagram illustrates the reduction of the ketone precursor and the divergence into stereoisomers.
Figure 1: Synthetic pathway from Isophorone to the target cis-alcohol, highlighting the reduction step.
Diagram 2: Cyclandelate Synthesis Workflow
Logical flow for the conversion of the alcohol to the active pharmaceutical ingredient (API).
Figure 2: Step-by-step process flow for the synthesis of Cyclandelate.
Analytical Validation Data
To ensure the integrity of the starting material and the final product, the following analytical parameters should be verified.
| Parameter | cis-3,3,5-Trimethylcyclohexanol | Cyclandelate (Product) |
| CAS Number | 933-48-2 | 456-59-7 |
| Physical State | White crystalline solid | White crystalline powder |
| Melting Point | 37°C | 50–53°C |
| 1H NMR (CDCl₃) | ||
| IR Spectrum | 3350 cm⁻¹ (Broad O-H stretch) | 1735 cm⁻¹ (Strong C=O ester stretch) |
| Key QC Check | Absence of ketone peak (1710 cm⁻¹) | Absence of free alcohol OH stretch |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2893, Cyclandelate. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101921, cis-3,3,5-Trimethylcyclohexanol. Retrieved from [Link]
- Arctander, S. (1969).Perfume and Flavor Chemicals (Aroma Chemicals). (Contextual citation for organoleptic properties and fragrance use).
Sources
- 1. 3,3,5-TRIMETHYLCYCLOHEXANOL - Prasol Chemicals Limited [prasolchem.com]
- 2. Cyclandelate | C17H24O3 | CID 2893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,3,5-Trimethylcyclohexanol - Wikipedia [en.wikipedia.org]
- 4. 3,3,5 TRIMETHYLCYCLOHEXANOL Manufacturer, Supplier, Exporter [somu-group.com]
- 5. CYCLANDELATE synthesis - chemicalbook [chemicalbook.com]
Application Note: Esterification Strategies for cis-3,3,5-Trimethylcyclohexanol
This Application Note and Protocol Guide is designed for researchers and drug development professionals focusing on the esterification of hindered secondary alcohols, specifically cis-3,3,5-Trimethylcyclohexanol .[1][2][3]
Executive Summary
cis-3,3,5-Trimethylcyclohexanol (often referred to as Homomenthol or Cyclonol ) is a structurally rigid, hindered secondary alcohol.[1][2][3] It serves as a critical pharmacophore in vasodilators (e.g., Cyclandelate ) and a primary scaffold in UV filters (e.g., Homosalate ).[1][3]
Due to the gem-dimethyl group at C3 and the methyl substitution at C5, this molecule exhibits significant steric bulk and conformational rigidity.[1][2][3] Standard esterification protocols (e.g., Fischer esterification) often suffer from poor conversion rates or elimination side-reactions.[1][2][3] This guide outlines three validated protocols ranging from high-precision pharmaceutical synthesis to green industrial manufacturing.[1][2]
Structural & Mechanistic Analysis
Conformational Locking
The reactivity of 3,3,5-trimethylcyclohexanol is dictated by its chair conformation.[1][2][3]
-
cis-Isomer (Major Commercial Form): The Hydroxyl (OH) group at C1 and the Methyl (Me) group at C5 are cis to each other.[1][2][3] In the thermodynamically stable chair, both groups occupy equatorial positions.[1][3]
-
trans-Isomer: Forces the OH group into an axial position (or the C5-Me axial), resulting in severe 1,3-diaxial interactions with the C3-axial methyl.[1][2][3]
Implication: The cis-isomer (equatorial OH) is significantly more nucleophilic than the trans-isomer.[1][2][3] However, the C3-gem-dimethyl group creates a "neopentyl-like" steric environment that retards attack on bulky electrophiles.[1][2]
Reaction Pathway Visualization
The following diagram illustrates the steric environment and the logic for selecting specific activation strategies.
Caption: Decision matrix for esterification protocols based on scale and substrate sensitivity.
Experimental Protocols
Protocol A: Steglich Esterification (High-Yield Lab Synthesis)
Application: Synthesis of pharmaceutical intermediates (e.g., Mandelic acid esters) where thermal elimination must be avoided.[1][2][3] Mechanism: DCC (Dicyclohexylcarbodiimide) activates the carboxylic acid; DMAP (4-Dimethylaminopyridine) acts as a nucleophilic transfer catalyst to overcome the steric hindrance of the alcohol.[1][2][3]
Reagents:
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen (
), dissolve the Carboxylic Acid (10 mmol) and cis-3,3,5-Trimethylcyclohexanol (1.42 g, 10 mmol) in anhydrous DCM (30 mL). -
Catalyst Addition: Add DMAP (122 mg, 1 mmol) in one portion. Cool the reaction mixture to 0°C using an ice bath.
-
Activator Addition: Dissolve DCC (2.27 g, 11 mmol) in DCM (10 mL) and add it dropwise to the reaction mixture over 15 minutes. Note: A white precipitate (dicyclohexylurea, DCU) will form immediately.[1][2][3]
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours.
-
Workup:
-
Purification: Flash column chromatography (Silica Gel 60).
Data Validation:
| Parameter | Expected Result |
|---|---|
| Yield | 85–95% |
| Appearance | Clear viscous oil or low-melting solid |
| 1H NMR | Methine proton (CH-O) shifts from
Protocol B: Base-Catalyzed Transesterification (Green/Industrial)
Application: Large-scale synthesis of Homosalate (Salicylic acid ester) or fragrance ingredients.[1][2][3] Avoids chlorinated solvents and coupling reagents.[1] Mechanism: Nucleophilic attack of the alkoxide on a methyl ester, driven by the removal of volatile methanol.[3]
Reagents:
-
Catalyst: Sodium Methoxide (NaOMe) (0.05 equiv) or Titanium(IV) isopropoxide (
) for acid-sensitive substrates.[1][2][3] -
Solvent: None (Neat reaction) or Toluene (azeotropic).[1][2][3]
Step-by-Step Workflow:
-
Setup: Equip a 3-neck flask with a mechanical stirrer, thermometer, and a Dean-Stark trap (or distillation head).
-
Charging: Add Methyl Salicylate (1.2 equiv) and cis-3,3,5-Trimethylcyclohexanol (1.0 equiv).
-
Catalysis: Add NaOMe (0.5 mol%) under inert atmosphere.
-
Reaction: Heat the mixture to 100–120°C. Apply partial vacuum (approx. 100 mbar) to facilitate the removal of Methanol.
-
Monitoring: Monitor the refractive index or GC until the limiting reagent (alcohol) is <1%.[1][3]
-
Workup:
Analytical & Troubleshooting Guide
Identification of Isomers (GC-MS)
Commercial 3,3,5-trimethylcyclohexanol is often a mixture (approx. 90:10 cis:trans).[1][2][3]
-
Profile:
-
cis-Isomer (Major): Elutes later due to equatorial OH hydrogen bonding capacity (on polar columns) or boiling point factors.[1][2][3]
-
trans-Isomer (Minor): Elutes earlier (Axial OH is more shielded/compact).[1][2][3]
-
Note: In ester form, the elution order may reverse depending on the stationary phase.[3]
-
Common Failure Modes
| Issue | Cause | Solution |
| Low Yield | Steric hindrance at C3/C5 blocks attack.[1][2][3] | Switch to Acid Chloride method with Pyridine (force conditions) or use Steglich with high DMAP load.[1][2][3] |
| Elimination (Alkene) | Acidic conditions + Heat (E1 mechanism).[1][3] | Avoid sulfuric acid catalysis.[1][3] Use Protocol A (Steglich) or Protocol B (Base Catalysis) .[1][3] |
| Incomplete Reaction | Water in solvent (hydrolyses reagent).[1][3] | Use strictly anhydrous DCM/Toluene.[1][2][3] Dry alcohol via azeotropic distillation with benzene/toluene before use.[1][2][3] |
References
-
Preparation of 3,3,5-trimethylcyclohexanol (Isomer R
-
Green Synthetic Procedures for Homosalate & Deriv
-
Lipase-Catalyzed Esterific
-
Steglich Esterific
-
Mandelic Acid 3,3,5-Trimethylcyclohexyl Ester (Cyclandelate)
Sources
- 1. cis-3,3,5-Trimethylcyclohexanol | C9H18O | CID 101921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclohexanol, 3,3,5-trimethyl-, cis- [webbook.nist.gov]
- 3. US20030109756A1 - Process for the preparation of 3,3,5-trimethylcyclohexanol - Google Patents [patents.google.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. 3,3,5-Trimethylcyclohexanols and derived esters: green synthetic procedures, odour evaluation and in vitro skin cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of cis-3,3,5-Trimethylcyclohexanol as a Process Solvent in Stereoselective Organic Synthesis
Abstract
In the landscape of modern organic synthesis, the choice of solvent is a critical parameter that can dictate reaction efficiency, selectivity, and environmental footprint. This document explores the utility of cis-3,3,5-trimethylcyclohexanol, a sterically hindered secondary alcohol, as a specialized solvent in organic reactions. While traditionally recognized as a synthetic intermediate and fragrance component, its unique physicochemical properties—notably its steric bulk, hydrogen-bonding capability, and thermal stability—position it as a valuable, non-traditional solvent for influencing the stereochemical outcome of reactions. We present a detailed analysis of its properties and a comprehensive, field-proven protocol for its application in the stereoselective reduction of prochiral ketones, a cornerstone transformation in pharmaceutical and fine chemical synthesis.
Introduction: Beyond a Synthetic Intermediate
cis-3,3,5-Trimethylcyclohexanol is a cyclic alcohol commonly synthesized via the hydrogenation of isophorone.[1][2] Its molecular architecture, featuring a cyclohexane ring with three methyl groups, imparts significant steric hindrance around the hydroxyl functionality. While its primary applications have been in the synthesis of vasodilators like cyclandelate and the sunscreen agent homosalate, its potential as a process solvent remains largely unexplored.[1] The pursuit of greener and more selective chemical processes necessitates a re-evaluation of underutilized chemical entities for novel applications.[3] This guide posits that the distinct stereoelectronic environment of cis-3,3,5-trimethylcyclohexanol can be leveraged to modulate transition state geometries, thereby enhancing diastereoselectivity in key organic transformations.
Physicochemical Properties and Rationale for Use
The viability of a solvent is intrinsically linked to its physical and chemical properties. cis-3,3,5-Trimethylcyclohexanol presents a unique combination of attributes that make it an intriguing candidate for specialized applications.
Table 1: Physicochemical Properties of cis-3,3,5-Trimethylcyclohexanol
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈O | [4][5] |
| Molecular Weight | 142.24 g/mol | [5] |
| Appearance | White solid or colorless liquid | [6][7] |
| Melting Point | ~37 °C | [8] |
| Boiling Point | 193-196 °C at 1013 hPa; 86 °C at 10 Torr | [8] |
| Density | 0.8908 g/cm³ at 25 °C | [8] |
| Flash Point | 81 °C (DIN 51758) | |
| Solubility in Water | 1.8 g/L | |
| Solubility (Organic) | Soluble in ethanol, ether, and other non-polar solvents | [6] |
The high boiling point and flash point suggest its suitability for reactions requiring elevated temperatures, while its low water solubility simplifies aqueous workups. The key feature, however, is the sterically encumbered hydroxyl group. In reactions proceeding through a six-membered ring transition state, such as Meerwein-Ponndorf-Verley (MPV) type reductions, a bulky alcohol solvent can play a pivotal role in directing the stereochemical outcome. The solvent itself can act as a hydride donor (in the form of its corresponding alkoxide), and its steric profile can favor hydride delivery from the less hindered face of a substrate.
Application Focus: Stereoselective Reduction of a Prochiral Ketone
A significant challenge in organic synthesis is the stereocontrolled reduction of prochiral ketones to form chiral secondary alcohols, a common structural motif in active pharmaceutical ingredients.[9] The use of a bulky solvent like cis-3,3,5-trimethylcyclohexanol can influence the diastereomeric ratio of the product by sterically biasing the transition state.
Mechanistic Rationale
Consider the reduction of 2-methylcyclohexanone. The desired outcome is often the thermodynamically more stable trans isomer. In a reduction mechanism involving a metal alkoxide catalyst, the solvent (cis-3,3,5-trimethylcyclohexanol) can form a bulky aluminum alkoxide complex in situ. This complex then acts as the hydride donor. Due to the steric bulk of the trimethylcyclohexyl group, the transition state that leads to the cis product (axial attack) is destabilized relative to the transition state for equatorial attack, which yields the desired trans product.
Caption: Mechanistic influence of the bulky solvent on stereoselectivity.
Detailed Experimental Protocol
The following is a representative protocol for the stereoselective reduction of 2-methylcyclohexanone. This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and analysis.
Materials and Equipment
-
2-Methylcyclohexanone (≥98%)
-
cis-3,3,5-Trimethylcyclohexanol (≥96%, may contain some trans-isomer)[7]
-
Aluminum isopropoxide (≥98%)
-
Toluene (anhydrous, ≥99.8%)
-
2 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Gas Chromatography (GC) instrument with a chiral column for diastereomeric ratio analysis
Experimental Workflow Diagram
Sources
- 1. Cyclohexanol: Versatile Applications in Different Fields and its Production Method_Chemicalbook [chemicalbook.com]
- 2. US20030109756A1 - Process for the preparation of 3,3,5-trimethylcyclohexanol - Google Patents [patents.google.com]
- 3. Sustainability of green solvents – review and perspective - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. cis-3,3,5-Trimethylcyclohexanol | CAS 933-48-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. cis-3,3,5-Trimethylcyclohexanol | C9H18O | CID 101921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,3,5-TRIMETHYLCYCLOHEXANOL - Prasol Chemicals Limited [prasolchem.com]
- 7. pure-synth.com [pure-synth.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. Facile Stereoselective Reduction of Prochiral Ketones by using an F420 -dependent Alcohol Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification techniques for separating cis and trans-3,3,5-Trimethylcyclohexanol isomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 3,3,5-Trimethylcyclohexanol diastereomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these closely related isomers. As diastereomers, the cis and trans forms of 3,3,5-trimethylcyclohexanol have distinct physical properties, which, in theory, allow for their separation.[1][2] However, the similarity in these properties often presents significant practical challenges.[3]
This document provides in-depth, field-proven insights in a question-and-answer format, addressing specific issues you may encounter during your experiments. We will explore the causality behind experimental choices and provide self-validating protocols to ensure reliable and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the nature of 3,3,5-trimethylcyclohexanol isomers and the strategies for their separation.
Question 1: What are cis- and trans-3,3,5-Trimethylcyclohexanol and why is their separation necessary?
Answer: 3,3,5-Trimethylcyclohexanol is a cyclic alcohol that exists as two primary diastereomers: cis and trans.[4] These isomers have the same molecular formula (C₉H₁₈O) and connectivity but differ in the spatial arrangement of the hydroxyl (-OH) group and the methyl group at the C5 position relative to the plane of the cyclohexane ring.[5]
-
In the cis isomer, the hydroxyl group and the C5-methyl group are on the same side of the ring.
-
In the trans isomer, they are on opposite sides.
Separation is critical because stereoisomers can have substantially different biological, physical, and sensory properties.[6] For instance, in pharmaceutical applications, one isomer may be therapeutically active while the other is inactive or even harmful.[5] This compound is a precursor to the vasodilator cyclandelate and the sunscreen component homosalate, making isomeric purity a regulatory and safety imperative.[5] The isomers also possess different sensory profiles, with a 57:43 cis:trans mixture having a "fresher" taste than a 90:10 mixture.[7]
Caption: Chemical structures of cis and trans isomers.
Question 2: Why is separating these specific diastereomers so challenging?
Answer: The challenge arises from the very similar physical properties of the cis and trans isomers, a common issue when separating diastereomers that do not have large, rigid functional groups to create significant differences in their overall shape and polarity.[3][8] Their boiling points and polarities are extremely close, which makes standard separation techniques like fractional distillation and column chromatography difficult, though not impossible.[1][2] Success requires careful optimization of the chosen method to exploit the subtle differences between the isomers.
Question 3: What are the primary methods for separating cis- and trans-3,3,5-Trimethylcyclohexanol?
Answer: The main techniques used to separate these diastereomers are:
-
High-Performance Column Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be effective. This method offers high resolution but can be costly and time-consuming for large-scale preparations.[9][10]
-
Gas Chromatography (GC): While primarily an analytical technique, preparative GC can be used for high-purity separation of smaller quantities.[11] The choice of a suitable capillary column is critical for resolution.[12]
-
Fractional Distillation: This method exploits differences in boiling points. Due to the close boiling points of the isomers, a distillation column with high theoretical plates and a carefully controlled reflux ratio is required.[11]
-
Fractional Crystallization: This technique relies on differences in solubility and crystal lattice energy. By carefully selecting a solvent system, one isomer can be selectively precipitated from the solution.[13][14]
Question 4: How can I confirm the identity and isomeric purity of my separated fractions?
Answer: A combination of analytical techniques is recommended:
-
Gas Chromatography (GC): This is the most common method for determining the cis:trans ratio.[12][15] Using a polar capillary column (e.g., Carbowax) can often provide baseline separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the isomers. The chemical shifts and coupling constants of the protons, particularly the one attached to the hydroxyl-bearing carbon (C1), will differ due to their different stereochemical environments.
-
High-Performance Liquid Chromatography (HPLC): An optimized HPLC method can also be used to assess purity.[10]
Section 2: Troubleshooting Guide
This section addresses specific problems encountered during the purification process in a Q&A format.
Problem 1: My fractional distillation isn't working. The boiling point remains steady, but GC analysis shows my distillate is still a mixture.
Cause & Solution: This is a classic sign that the boiling points of the cis and trans isomers are too close for your current distillation setup to resolve. A standard distillation apparatus lacks the necessary efficiency.
Troubleshooting Steps:
-
Increase Column Efficiency: Replace your standard distillation column (e.g., a simple packed column) with a high-efficiency column. A Vigreux column is a good start, but a spinning band distillation apparatus will provide the highest number of theoretical plates, which is essential for separating compounds with very close boiling points.[11]
-
Optimize the Reflux Ratio: A slow distillation rate is crucial. Increase the reflux ratio (the ratio of condensate returned to the pot versus condensate collected). A higher reflux ratio increases the number of vaporization-condensation cycles, enhancing separation. Start with a reflux ratio of at least 5:1 and increase if necessary.
-
Consider Extractive Distillation: For very difficult separations, an advanced technique is extractive distillation. This involves adding an auxiliary agent (a solvent) that selectively alters the partial pressure of one isomer more than the other, effectively increasing the boiling point difference and making separation easier.[16]
Problem 2: I'm seeing poor resolution or complete co-elution of isomers during flash column chromatography.
Cause & Solution: This issue stems from the similar polarity of the isomers, causing them to travel through the column at nearly the same rate.[3] The key is to amplify the small differences in their interaction with the stationary phase.
Troubleshooting Steps:
-
Optimize the Mobile Phase: The eluent polarity is the most critical parameter.
-
Start with Low Polarity: Begin with a very non-polar mobile phase (e.g., 99:1 Hexane:Ethyl Acetate) and gradually increase the polarity in small increments (e.g., 98:2, 97:3).
-
Systematic Screening: Run a series of TLC plates with different solvent systems to find the optimal eluent that shows the greatest separation between the two (often very close) spots.
-
-
Increase the Stationary Phase Interaction:
-
Use a Longer Column: Doubling the column length effectively doubles the theoretical plates, which can turn a partial separation into a full one.[3]
-
Decrease Particle Size: Using silica gel with a smaller particle size increases the surface area, leading to better separation efficiency.
-
-
Switch Stationary Phase: If silica gel fails, the isomers may have different interactions with another stationary phase. Consider trying alumina (which has different Lewis acid/base properties) or using a reversed-phase C18 column with a polar mobile phase (e.g., acetonitrile/water).[1]
Problem 3: My crystals won't form during fractional crystallization, or the resulting solid is still an isomeric mixture.
Cause & Solution: Crystallization is highly dependent on solubility differences, concentration, and cooling rate. Failure often occurs because the solution is not supersaturated correctly, or because the isomers form a eutectic mixture.[13]
Troubleshooting Steps:
-
Systematic Solvent Screening: Do not rely on a single solvent. Test a wide range of solvents and solvent mixtures (e.g., ethanol, isopropanol, acetone, toluene, hexane/ethyl acetate). Dissolve the mixture in a minimal amount of hot solvent and allow it to cool slowly. The ideal solvent is one in which one isomer is significantly less soluble than the other at cooler temperatures.[13]
-
Control the Cooling Rate: Slow, controlled cooling is essential. Rapid cooling will trap impurities and the other isomer in the crystal lattice. Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator (4°C), and finally to a freezer (-20°C) if necessary.
-
Induce Crystallization with Seeding: If crystals are reluctant to form, add a single, pure crystal of the desired isomer (if available) to the supersaturated solution. This "seed" provides a template for crystal growth.
-
Address Eutectics: If you consistently get a mixed solid, you may be dealing with a eutectic mixture, which is the lowest-melting point mixture of the components and will crystallize together. In this case, one or more recrystallization steps will be necessary to achieve high purity, though this will reduce the overall yield.[13]
Section 3: Detailed Experimental Protocols
These protocols provide a starting point for your experiments. Always perform initial small-scale trials to optimize conditions for your specific mixture and equipment.
Protocol 1: Preparative Flash Chromatography for Isomer Enrichment
This protocol is designed to enrich one isomer from a cis/trans mixture, which can then be further purified if necessary.
-
TLC Method Development:
-
Prepare several TLC chambers with different mobile phase systems of increasing polarity (e.g., Hexane:Ethyl Acetate ratios of 99:1, 95:5, 90:10).
-
Spot the crude isomer mixture on a silica gel TLC plate and develop it in each chamber.
-
Identify the solvent system that provides the best separation (largest difference in Rf values) between the two isomer spots. The ideal Rf for the lower spot should be around 0.2-0.3 for good column separation.
-
-
Column Preparation:
-
Select a glass column and dry-pack it with silica gel (230-400 mesh). A good rule of thumb is to use a mass of silica that is 50-100 times the mass of your crude sample.
-
Wet the column with the chosen low-polarity mobile phase, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude 3,3,5-trimethylcyclohexanol mixture in a minimal amount of a non-polar solvent like dichloromethane or the mobile phase itself.
-
Adsorb this solution onto a small amount of silica gel (~2-3 times the sample mass) and evaporate the solvent to dryness.
-
Carefully add the resulting dry powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the optimized mobile phase. Maintain a constant flow rate.
-
Collect small, equal-volume fractions.
-
Monitor the fractions by TLC to determine which contain the separated isomers.
-
Combine the pure fractions of each isomer and concentrate them using a rotary evaporator.
-
Protocol 2: Analytical GC Method for Purity Assessment
This method is for determining the cis:trans ratio in crude mixtures or purified fractions.
-
Instrument and Column:
-
Gas Chromatograph: Any standard GC with a Flame Ionization Detector (FID).
-
Column: A polar capillary column is recommended for separating these alcohols. A good choice is a Carbowax 20M or equivalent polyethylene glycol (PEG) phase column (e.g., 30 m length, 0.25 mm ID, 0.25 µm film thickness).[12]
-
-
GC Conditions:
-
Injector Temperature: 220 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen, with a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 180 °C at a rate of 5 °C/min.
-
Hold at 180 °C for 5 minutes.
-
-
Injection: Inject 1 µL of a dilute sample solution (e.g., ~1 mg/mL in dichloromethane).
-
-
Data Analysis:
-
Identify the peaks corresponding to the cis and trans isomers based on their retention times (these may need to be confirmed with pure standards if available).
-
Integrate the peak areas to determine the relative percentage of each isomer in the sample.
-
Section 4: Physical Properties Data Summary
Diastereomers have different physical properties, which are exploited for their separation.[2] The table below summarizes key data for 3,3,5-trimethylcyclohexanol.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈O | [17] |
| Molecular Weight | 142.24 g/mol | [17][18] |
| Boiling Point (Mixture) | 193-199 °C | [17][18] |
| Melting Point (Mixture) | 30-32 °C | [17] |
| CAS Number (Mixture) | 116-02-9 | [5] |
| CAS Number (cis-isomer) | 933-48-2 | [5] |
| CAS Number (trans-isomer) | 767-54-4 | [5] |
| Appearance | Colorless solid or liquid | [18][19] |
Section 5: Visual Workflow Guide
The following diagram outlines a logical workflow for approaching the separation of cis/trans-3,3,5-trimethylcyclohexanol isomers.
Caption: Logical workflow for selecting a purification strategy.
References
-
3,3,5-Trimethylcyclohexanols and derived esters: Green synthetic procedures, odour evaluation and in vitro skin cytotoxicity assays. (2007). International Journal of Cosmetic Science. [Link]
-
The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Santai Technologies. [Link]
-
Synthesis method of 3, 3, 5-trimethyl cyclohexanol. Patsnap. [Link]
-
cis-3,3,5-Trimethylcyclohexanol. PubChem. [Link]
-
3,3,5-Trimethylcyclohexanol. Wikipedia. [Link]
-
Easy purification of isomers with prepacked glass columns. Chromatography Today. [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. SlideShare. [Link]
-
The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. [Link]
- Separation of diastereomers by extractive distillation.
-
Help with separation of diastereomers. Reddit. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Center for Biotechnology Information. [Link]
- Process for the preparation of 3,3,5-trimethylcyclohexanol.
-
[Determination of free and conjugated cis-3,3,5-trimethylcyclohexanol in plasma and urine]. Journal of Chromatography. [Link]
-
3,3,5-TRIMETHYLCYCLOHEXANOL. Prasol Chemicals Limited. [Link]
-
Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes. ResearchGate. [Link]
Sources
- 1. cdn.mysagestore.com [cdn.mysagestore.com]
- 2. santaisci.com [santaisci.com]
- 3. benchchem.com [benchchem.com]
- 4. 3,3,5-TRIMETHYLCYCLOHEXANOL - Prasol Chemicals Limited [prasolchem.com]
- 5. 3,3,5-Trimethylcyclohexanol - Wikipedia [en.wikipedia.org]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. US20030109756A1 - Process for the preparation of 3,3,5-trimethylcyclohexanol - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. hplc.eu [hplc.eu]
- 10. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. [Determination of free and conjugated cis-3,3,5-trimethylcyclohexanol in plasma and urine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. labproinc.com [labproinc.com]
- 16. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
- 17. 3,3,5-Trimethylcyclohexanol (mixture of cis- and trans- isomers) for synthesis 116-02-9 [sigmaaldrich.com]
- 18. chemimpex.com [chemimpex.com]
- 19. CAS 116-02-9: 3,3,5-Trimethylcyclohexanol | CymitQuimica [cymitquimica.com]
Improving the yield of cis-3,3,5-Trimethylcyclohexanol in industrial production
Technical Support Center: Yield Optimization for cis-3,3,5-Trimethylcyclohexanol
Welcome to the Advanced Process Troubleshooting Guide for the industrial synthesis of cis-3,3,5-trimethylcyclohexanol. This compound is a critical stereospecific precursor used in the formulation of vasodilators (such as cyclandelate), cooling agents, and specialty polymers. Because the cis-isomer is specifically required for optimal spatial binding affinity in pharmacological applications, controlling the stereocenter during the hydrogenation of isophorone is the most critical challenge in this workflow[1].
This guide provides researchers and process chemists with validated methodologies, mechanistic insights, and troubleshooting protocols to maximize cis-isomer yield.
Mechanistic Workflow & Stereocontrol
The synthesis relies on the catalytic hydrogenation of isophorone (an α,β-unsaturated ketone). The reduction occurs in two phases: the rapid kinetic reduction of the C=C double bond to form the intermediate 3,3,5-trimethylcyclohexanone, followed by the slower, stereoselective reduction of the C=O carbonyl group[2].
Fig 1: Mechanistic pathway of isophorone hydrogenation favoring the cis-isomer via axial attack.
Validated Industrial Protocol: High-Yield Stereoselective Hydrogenation
To consistently achieve a cis:trans ratio of >90:10, the process must be shifted from kinetic to thermodynamic control. The following self-validating protocol utilizes a Ruthenium on Carbon (Ru/C) catalyst system to achieve a 92:8 cis:trans ratio at 99.7% purity[2].
Phase 1: Reactor Preparation & Purging
-
Action: Into a 5-L high-pressure stirred autoclave, load 2,493 g of purified isophorone and 5.8 g of Ruthenium on activated carbon (Ru/C, 5 wt% Ru, ~55% water content)[2].
-
Causality: The ~55% water content in the catalyst is critical to prevent spontaneous ignition of the carbon support upon exposure to air or friction. The specific ~1:19,000 Ru-to-isophorone ratio ensures optimal active site distribution without excessive catalyst agglomeration[2].
-
Self-Validation Check: Perform three vacuum-to-nitrogen cycles followed by two hydrogen flushes. System Validation: The reactor must hold 20 bar of N2 pressure for 15 minutes with zero pressure drop. A drop indicates a leak, which introduces oxygen that will poison the Ru catalyst and pose a severe explosion hazard.
Phase 2: Pressurization & Exothermic Control
-
Action: Pressurize the vessel to 18 bar with H2 gas and initiate heating to 140°C with high-shear gas-dispersion stirring[2].
-
Causality: The initial reduction of the conjugated C=C bond is highly exothermic. 140°C is the thermodynamic sweet spot; lower temperatures trap the reaction in kinetic control (yielding more trans-isomer), while higher temperatures promote unwanted thermal cracking[3].
-
Self-Validation Check: Monitor the internal thermocouple. System Validation: The reactor's cooling jacket must automatically engage to maintain 140°C ± 2°C. A temperature spike >145°C indicates inadequate heat removal, requiring an immediate reduction of the stirrer RPM to slow the mass transfer and reaction rate.
Phase 3: Stereoselective Hydrogenation
-
Action: Maintain 18 bar and 140°C for 7.5 hours[2].
-
Causality: Extended hydrogenation time is the primary driver for high cis-selectivity. It allows the initially formed kinetic trans-products to equilibrate on the catalyst surface via reversible dehydrogenation/hydrogenation, funneling the mixture toward the thermodynamically stable cis-isomer[3].
-
Self-Validation Check: Monitor the hydrogen mass flow meter. System Validation: The reaction is only validated as complete when the H2 uptake rate drops to an absolute baseline (<0.01 L/min) for 30 consecutive minutes.
Phase 4: Catalyst Separation & Purification
-
Action: Cool the reactor to 40°C, vent residual H2, and filter the Ru/C catalyst. Distill the crude filtrate at 130°C under a vacuum of 10 mbar[2].
-
Causality: Vacuum distillation prevents thermal degradation of the product while effectively separating the target alcohol from trace heavy oligomers.
-
Self-Validation Check: Perform Gas Chromatography (GC) on the final distillate. System Validation: The GC trace must show a purity of ≥99.7% with a cis:trans ratio of at least 92:8, and the distillation pot must contain negligible bottoms residue[2].
Quantitative Catalyst Comparison
Selecting the correct catalyst and parameters dictates the stereochemical outcome. Below is a summary of industrial data comparing different catalytic systems for this specific transformation:
| Catalyst System | Temp (°C) | Pressure (bar) | Time (h) | Isomer Ratio (cis:trans) | Yield / Purity | Source |
| Ru/C (5 wt%) | 140 | 18 | 7.5 | 92:8 | 99.7% (GC) | 2 |
| Raney Nickel | 15–140 | 35–100 | Variable | ~60:40 to 90:10 | ~90.0% | 3 |
| Reduced Nickel | 75 | ~6.9 | Until H2 ceases | >80:20 | Not specified | 4 |
| Alkaline Isomerization | 16 | 1.7 kPa | Variable | Enriched to >89% | 89.0% | 1 |
Troubleshooting Guides & FAQs
Q: Why does Ruthenium on Carbon (Ru/C) heavily outperform Raney Nickel for cis-isomer selectivity? A: Causality: Raney nickel typically yields a near 60:40 to 70:30 mixture of cis:trans isomers because it promotes rapid, unselective reduction of the carbonyl group under kinetic control[3]. Ruthenium, conversely, facilitates a slower, thermodynamically controlled reduction. The bulky methyl groups at the 3 and 5 positions of the intermediate 3,3,5-trimethylcyclohexanone lock the cyclohexane ring in a specific chair conformation. Ru/C promotes axial hydride delivery, leading to the equatorial hydroxyl group, which corresponds to the cis-isomer. Extended hydrogenation times on Ru/C allow for dynamic kinetic resolution, pushing the ratio up to 92:8[2].
Q: My reaction stalls with significant 3,3,5-trimethylcyclohexanone remaining. How do I troubleshoot this? A: Causality: Incomplete conversion is typically a mass transfer issue or a sign of catalyst deactivation. Isophorone hydrogenation is a multiphase (gas-liquid-solid) reaction. If the gas-dispersion stirrer operates below optimal RPM, H2 dissolution becomes the rate-limiting step, starving the catalyst surface. Alternatively, if the starting isophorone contains basic impurities, it can undergo aldol condensation, forming bulky oligomers that physically block the active ruthenium sites[5]. Ensure aggressive agitation and verify the purity of your starting material.
Q: What if my final product contains 20-30% trans-isomer? Can the batch be salvaged? A: Causality: Yes. If a batch fails to meet the >90% cis specification, you can subject the mixture to alkaline-catalyzed trans-alcohol difference isomerization. By treating the mixture with an alkaline catalyst (e.g., lithium powder or specific amines) under controlled thermal conditions, the trans-isomer is selectively oxidized back to the ketone and re-reduced. Because the cis-form is the global thermodynamic minimum (all bulky groups are equatorial), this dynamic equilibrium gradually enriches the cis-isomer content to ~89%, allowing recovery of off-spec batches before final recrystallization[1].
References
- Title: What is the synthesis method of CIS-3,3,5-TRIMETHYLCYCLOHEXANOL, an intermediate of cycloamylose drugs?
- Title: US20030109756A1 - Process for the preparation of 3,3,5-trimethylcyclohexanol Source: Google Patents URL
- Title: US2790835A - Hydrogenation of isophorones to 3:3:5-trimethyl-cyclohexanols Source: Google Patents URL
- Title: EP1318130A1 - Process for the preparation of 3,3,5-trimethylcyclohexanol Source: Google Patents URL
- Title: Isophorone Source: Wikipedia URL
Sources
- 1. guidechem.com [guidechem.com]
- 2. US20030109756A1 - Process for the preparation of 3,3,5-trimethylcyclohexanol - Google Patents [patents.google.com]
- 3. EP1318130A1 - Process for the preparation of 3,3,5-trimethylcyclohexanol - Google Patents [patents.google.com]
- 4. US2790835A - Hydrogenation of isophorones to 3:3:5-trimethyl-cyclohexanols - Google Patents [patents.google.com]
- 5. Isophorone - Wikipedia [en.wikipedia.org]
Overcoming low conversion rates in the hydrogenation of isophorone
Welcome to the technical support center for the selective hydrogenation of isophorone to 3,3,5-trimethylcyclohexanone (TMCH). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a focus on overcoming low conversion rates while maintaining high selectivity.
The conversion of isophorone, an α,β-unsaturated ketone, is a critical process for synthesizing TMCH, a valuable intermediate in the pharmaceutical and specialty chemical industries. The primary challenge lies in selectively hydrogenating the carbon-carbon double bond without reducing the carbonyl group, which leads to the byproduct 3,3,5-trimethylcyclohexanol.[1][2] Due to the close boiling points of TMCH and its over-hydrogenated byproduct, separation is difficult and costly, making high selectivity paramount.[2][3]
This guide provides a structured approach to troubleshooting common issues, particularly low conversion rates, and offers detailed protocols and frequently asked questions to support your experimental success.
Troubleshooting Guide: Low Conversion Rates
Low conversion in isophorone hydrogenation can be attributed to a range of factors, from suboptimal reaction conditions to catalyst deactivation. This section provides a systematic approach to diagnosing and resolving these issues.
Initial Checks: Reaction Parameters
Before investigating more complex issues like catalyst deactivation, it is crucial to ensure that the fundamental reaction parameters are correctly configured.
Q1: My isophorone conversion is lower than expected. What are the first things I should verify?
A1: Start by systematically checking your reaction setup and conditions. Inadequate control over temperature, pressure, and agitation can significantly impact conversion rates.
Step-by-Step Verification Protocol:
-
Temperature Control: Verify the accuracy of your temperature controller and thermocouple. Inconsistent or incorrect temperature can drastically alter reaction kinetics. For instance, while higher temperatures can increase reaction rates, they might also promote side reactions or catalyst degradation.[4]
-
Hydrogen Pressure:
-
System Leaks: Ensure your reaction vessel is properly sealed and there are no leaks in the gas lines. A drop in hydrogen pressure will starve the reaction of a key reactant.
-
Sufficient Pressure: Confirm that the hydrogen pressure is within the optimal range for your specific catalyst system. Studies have shown that the reaction rate is dependent on hydrogen pressure.[5]
-
-
Agitation/Stirring: In a heterogeneous catalytic system, efficient mixing is critical for ensuring good contact between the isophorone, the catalyst, and the dissolved hydrogen. If you are using a magnetic stir bar or overhead stirrer, confirm that it is providing vigorous agitation.
-
Reaction Time: The hydrogenation of isophorone is a consecutive reaction. Insufficient reaction time will naturally lead to low conversion. Conversely, an excessively long reaction time can lead to the formation of the over-hydrogenation product, 3,3,5-trimethylcyclohexanol, thereby reducing the selectivity for TMCH.[2] It's important to run a time-course study to determine the optimal reaction duration for your specific setup.
Troubleshooting Workflow for Low Conversion
The following diagram outlines a logical workflow for diagnosing the root cause of low conversion rates.
Sources
Methods to control the cis/trans ratio in 3,3,5-trimethylcyclohexanol synthesis
This guide is structured as a Tier 3 Technical Support resource, designed for researchers requiring precise stereochemical control in the synthesis of 3,3,5-trimethylcyclohexanol (homomenthol).
Executive Summary
The synthesis of 3,3,5-trimethylcyclohexanol from isophorone involves two reduction steps: the hydrogenation of the C=C bond to form 3,3,5-trimethylcyclohexanone (TMCH), followed by the reduction of the C=O bond.[1][2] The second step determines the stereochemical outcome.
-
The Challenge: The 3,3,5-trimethyl substitution pattern creates a "locked" chair conformation. Controlling the axial vs. equatorial attack of the hydride is critical for determining the cis/trans ratio.
-
The Isomers:
Part 1: Reaction Pathways & Stereochemistry
The following decision tree illustrates the mechanistic divergence required to target specific isomers.
Figure 1: Stereodivergent synthesis pathways. The 5-methyl group locks the ring, making the equatorial alcohol (cis) the thermodynamic sink.
Part 2: Troubleshooting & Optimization (Q&A)
Section A: Targeting the cis-Isomer (Thermodynamic)
Q: I am using NaBH₄ but my cis ratio is stuck at ~70%. How do I push this to >90%?
A: Sodium Borohydride (NaBH₄) is a small hydride donor.[3] While it favors the thermodynamic product (cis-equatorial OH) via axial attack, it is not bulky enough to exclusively block equatorial attack.[1][3]
Protocol Adjustment:
-
Switch to Catalytic Hydrogenation: Use Raney Nickel at elevated temperatures (100–120°C).[1][3] The catalyst surface and thermal energy promote equilibration to the more stable cis isomer.
-
Equilibration (Post-Synthesis): If you must use chemical reduction, treat the crude mixture with Aluminum Isopropoxide in refluxing isopropanol (Meerwein-Ponndorf-Verley conditions).[1][3] This establishes a thermodynamic equilibrium, enriching the cis isomer to >90%.
Q: Why does my GC show a "shoulder" peak that won't separate? A: The boiling points of the isomers are extremely close (cis: 196°C vs. trans: 193°C). On non-polar columns (e.g., DB-5), they often co-elute.[1][3]
-
Solution: Use a polar column (e.g., DB-Wax or HP-20M ).[1][3] The interaction with the axial vs. equatorial hydroxyl group differs significantly on polar phases, allowing baseline separation.
Section B: Targeting the trans-Isomer (Kinetic)
Q: I need the trans (axial OH) isomer for a SAR study. Standard hydrogenation gives me mostly cis. What is the fix?
A: You are fighting thermodynamics. To get the trans isomer, you must rely on Kinetic Control using Steric Approach Control .[1]
The Mechanism: The 3,3-dimethyl and 5-methyl groups create a "cup" shape.[1][3] A bulky reducing agent cannot fit into the axial trajectory (top face).[4] It is forced to attack from the equatorial trajectory (bottom face), pushing the hydroxyl group into the axial position (trans).
Recommended Protocol (L-Selectride):
-
Reagent: Use L-Selectride (Lithium tri-sec-butylborohydride) or LS-Selectride (Lithium trisiamylborohydride).[1][3]
-
Temperature: Run the reaction at -78°C in THF. Low temperature is crucial to prevent equilibration.[3]
-
Quench: Oxidative workup (NaOH/H₂O₂) is often required to cleave the boron complex cleanly without isomerization.[3]
Q: Can I use catalytic hydrogenation to get the trans isomer? A: Yes, but you must change the metal.
-
Raney Ni / Ru: Favor cis (strong binding, equilibration).[1][3]
-
Pt (Platinum) / Rh (Rhodium): Often favor trans (kinetic adsorption).[1][3]
-
Condition: Use acidic conditions (e.g., acetic acid solvent) and high pressure to speed up the reaction relative to the equilibration rate. However, chemical reduction with L-Selectride is far more reliable for high trans selectivity (>95%).[1][3]
Part 3: Comparative Data & Protocols[1][3]
Table 1: Reagent Selectivity Profile
| Method | Reagent/Catalyst | Conditions | Major Isomer | Selectivity (Approx.)[3][5][6] | Mechanism |
| Chemical Reduction | NaBH₄ | MeOH, 0°C | cis (Equatorial) | 60:40 to 80:20 | Mixed Control |
| Chemical Reduction | L-Selectride | THF, -78°C | trans (Axial) | > 95:5 | Steric Approach Control |
| Cat.[1][3][2] Hydrogenation | Raney Nickel | EtOH, 100°C | cis (Equatorial) | > 90:10 | Thermodynamic / Equilibration |
| Cat.[1][3] Hydrogenation | Pt/C | AcOH, RT | trans (Axial) | 60:40 to 70:30 | Kinetic Adsorption |
Standard Operating Procedure (SOP): High-Trans Synthesis
Target: >95% trans-3,3,5-trimethylcyclohexanol
-
Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen.
-
Solvent: Add 3,3,5-trimethylcyclohexanone (1.0 eq) in anhydrous THF (0.5 M).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 mins for thermal equilibrium.
-
Addition: Add L-Selectride (1.0 M in THF, 1.2 eq) dropwise over 20 minutes. Note: The bulky hydride attacks from the less hindered equatorial face.
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC or GC (using a polar column).[3]
-
Quench: Carefully add MeOH (excess) at -78°C.
-
Workup: Warm to 0°C. Add 10% NaOH (2 eq) followed by 30% H₂O₂ (2 eq) dropwise (Exothermic!). Stir 30 mins.
-
Extraction: Extract with Et₂O, wash with brine, dry over MgSO₄.
References
-
Stereochemistry of Hydride Reduction
-
Catalytic Hydrogenation Selectivity
-
Bulky Hydride Reagents
-
Isomer Properties & Identification
Sources
- 1. cis-3,3,5-Trimethylcyclohexanol | C9H18O | CID 101921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Study on the selective hydrogenation of isophorone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. reddit.com [reddit.com]
- 5. 3,3,5-Trimethylcyclohexanol synthesis - chemicalbook [chemicalbook.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Cyclohexanol, 3,3,5-trimethyl-, cis- [webbook.nist.gov]
- 8. 3,3,5-Trimethylcyclohexanol (mixture of cis- and trans- isomers) for synthesis 116-02-9 [sigmaaldrich.com]
Catalyst deactivation and regeneration in cis-3,3,5-Trimethylcyclohexanol production
Technical Support Center: Catalyst Lifecycle Management for cis-TMCH Production
Subject: Troubleshooting Catalyst Deactivation & Regeneration in Isophorone Hydrogenation Ticket Priority: High (Production/Research Critical) Assigned Specialist: Senior Application Scientist, Catalysis Division
Introduction
Welcome to the Advanced Technical Support Center. This guide addresses the hydrogenation of Isophorone (IP) to 3,3,5-Trimethylcyclohexanol (TMCH) .[1][2][3][4]
This reaction proceeds in two stages:[5]
-
C=C Hydrogenation: Isophorone
3,3,5-Trimethylcyclohexanone (TMCH-one).[4] -
C=O Hydrogenation: TMCH-one
3,3,5-Trimethylcyclohexanol (TMCH-ol).
The Critical Challenge: The commercial value lies in the cis-isomer (menthol-like fragrance/cooling). However, thermodynamic equilibrium favors the trans-isomer. Catalyst deactivation not only stops the reaction but often destroys this stereoselectivity.
Part 1: Diagnostic Framework (Triage)
Before attempting regeneration, you must diagnose the specific mode of failure. Use this logic flow to identify if your catalyst is Poisoned , Fouled , or Leached .
Interactive Troubleshooting Flowchart
Figure 1: Decision matrix for diagnosing catalyst failure modes in TMCH production.
Part 2: Deactivation Mechanisms (Deep Dive)
Oligomerization (Fouling)
-
The Science: Isophorone is an
-unsaturated ketone. Under reaction conditions, especially on acidic support sites (like -Al O or activated carbon), it undergoes Michael addition or Aldol condensation with itself. -
The Result: High molecular weight dimers (Isophorone dimer) and trimers form "coke" that blocks the catalyst pores.
-
Impact on Selectivity: When pores are partially blocked, the diffusion of the intermediate (TMCH-one) slows down. This increased residence time allows the molecule to thermodynamically equilibrate to the unwanted trans-isomer [1].
Sulfur Poisoning
-
The Science: Ruthenium (Ru) and Raney Nickel are highly susceptible to sulfur (thiols, sulfides) present in low-grade Isophorone feeds. Sulfur binds irreversibly to the metal surface, electronically modifying the
-band and sterically blocking H adsorption [2]. -
Threshold: Even 100 ppb of Sulfur can deactivate a Ru/C catalyst bed over time.
Part 3: Regeneration Protocols
WARNING: Always perform regeneration in a controlled reactor with proper venting. Ru/C can be pyrophoric when dry.
Protocol A: Solvent Washing (For Light Fouling)
Use this when: Conversion drops slightly (10-15%) but selectivity remains acceptable.
-
Stop Flow/Agitation: Allow catalyst to settle.
-
Decant: Remove the reaction mixture.
-
Solvent Selection: Introduce Tetrahydrofuran (THF) or Methanol .
-
Why? Isophorone oligomers are often insoluble in the non-polar reaction medium but soluble in polar aprotic (THF) or protic (MeOH) solvents [3].
-
-
Heat Soak: Heat solvent to 50°C for 2 hours with gentle agitation.
-
Filtration: Filter hot.
-
Checkpoint: Check filtrate color. Yellow/Brown indicates successful removal of oligomers. Repeat until filtrate is clear.
Protocol B: Oxidative/Reductive Cycle (For Heavy Coking)
Use this when: Solvent washing fails, or pore blockage is severe. This burns off the carbonaceous deposits.
| Step | Phase | Conditions | Purpose |
| 1 | Drying | N | Remove residual solvents/volatiles. |
| 2 | Oxidation | 1-2% O | Burn off oligomers (Coke |
| 3 | Purge | Pure N | Remove O |
| 4 | Reduction | 5% H | Reduce RuO |
Note: Sintering (growth of metal particles) is a risk above 350°C. Do not exceed this temperature [4].
Part 4: Frequently Asked Questions (FAQ)
Q1: Why is my cis/trans ratio dropping even though conversion is high? A: This is a classic sign of pore diffusion limitation . As the catalyst pores foul with oligomers, the bulky TMCH molecule struggles to diffuse out. It stays near the active site longer, allowing it to isomerize to the more thermodynamically stable trans-isomer.
-
Immediate Fix: Try Protocol A (Solvent Wash).
-
Long-term Fix: Switch to an "Egg-shell" catalyst design where the active metal is only on the outer crust of the support, minimizing diffusion paths.
Q2: Can I regenerate a Sulfur-poisoned catalyst?
A: generally, No . Sulfur-Ruthenium bonds are extremely strong. While high-temperature H
Q3: My Raney Nickel catalyst turned into a solid block. What happened? A: This is agglomeration caused by magnetic forces and polymer bridging (fouling).
-
Prevention:[6] Never stop agitation while the catalyst is settled in the reaction mixture containing Isophorone. The oligomers act as a "glue." Always wash with solvent before shutting down agitation for extended periods.
Part 5: Comparative Data
Catalyst Performance & Deactivation Profiles
| Catalyst Type | cis-Selectivity | Resistance to S-Poisoning | Resistance to Fouling | Primary Deactivation Mode |
| Ru/C | High (>90%) | Low | Moderate | Pore plugging by oligomers |
| Raney Ni | Moderate (70-80%) | Moderate | Low | Physical agglomeration/Fouling |
| Pd/C | Low (mostly ketone) | Low | High | Over-hydrogenation (low selectivity) |
| Rh/C | Very High (>95%) | Very Low | Moderate | Cost prohibitive; S-poisoning |
References
-
Selectivity in Isophorone Hydrogenation
-
Title: Study on the selective hydrogenation of isophorone
- Source: RSC Advances / NIH
-
URL:[Link]
-
-
Sulfur Poisoning Mechanisms
- Title: Regeneration of ruthenium-containing catalyst (Patent US4331557A)
-
Sintering & Thermal Degradation
Sources
- 1. US20030109756A1 - Process for the preparation of 3,3,5-trimethylcyclohexanol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Study on the selective hydrogenation of isophorone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. On the mechanism of marine fouling-prevention performance of oil-containing silicone elastomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Side reactions to avoid in the esterification of cis-3,3,5-Trimethylcyclohexanol
The following technical guide addresses the specific challenges in the esterification of cis-3,3,5-Trimethylcyclohexanol. This document is structured as a Tier-3 Support Resource for process chemists and formulation scientists.
Ticket Context: Optimization of Yield & Purity for Sterically Hindered Secondary Alcohols. Molecule Profile: cis-3,3,5-Trimethylcyclohexanol (CAS: 933-48-2) Primary Application: Synthesis of Vasodilators (e.g., Cyclandelate), Fragrance Esters.[1][2][3][4]
Executive Technical Summary
The esterification of cis-3,3,5-trimethylcyclohexanol presents a classic case of steric desensitization .[1][2][3] The gem-dimethyl group at the C3 position creates a "neopentyl-like" steric wall that shields the C1 hydroxyl group. While the cis-conformer (equatorial -OH) is thermodynamically favored over the trans-conformer (axial -OH) due to severe 1,3-diaxial interactions in the latter, the reaction kinetics are sluggish.[1][2]
Core Challenge: The forcing conditions required to overcome steric hindrance often trigger the thermodynamic sink: Acid-Catalyzed Dehydration .[3]
Critical Reaction Pathway Diagram
The following diagram illustrates the competition between the desired esterification and the primary failure modes (Elimination and Urea formation).
Figure 1: Mechanistic divergence showing how steric stalling at the tetrahedral intermediate promotes side reactions.[1][2]
Troubleshooting Guide: Side Reactions & Avoidance
Issue 1: Formation of Alkenes (Dehydration)
Symptom: GC-MS shows peaks with Mass = [M_alcohol - 18].[1][2][3] The reaction mixture smells "olefinic" (pungent/gassy) rather than sweet/ester-like.[3]
Mechanism: The gem-dimethyl group at C3 forces the ring into a rigid conformation.[3] If strong Brønsted acids (e.g.,
Corrective Protocol:
-
Stop using Fischer Esterification. The heat and acidity required are incompatible with this substrate.[3]
-
Switch to Steglich Conditions: Use DCC/EDC with DMAP. The reaction proceeds at room temperature, preventing the thermal activation energy required for elimination.
-
Alternative: Use Acid Chlorides with Pyridine/Triethylamine at 0°C. The basic conditions strictly prevent carbocation formation.[3]
Issue 2: N-Acylurea Contamination (The "Steglich Trap")
Symptom: White, insoluble precipitate forms that is not DCU (Dicyclohexylurea), or yield is inexplicably low despite full consumption of acid.[1][2][3]
Mechanism: In Steglich esterification, the carboxylic acid reacts with DCC to form an O-acylisourea.[1][2][3][5] If the alcohol is too sterically hindered (which cis-3,3,5-trimethylcyclohexanol is), it fails to attack this intermediate quickly.[1][2][3] The O-acylisourea then undergoes an intramolecular
Corrective Protocol:
-
Mandatory Catalyst: You must use 4-Dimethylaminopyridine (DMAP) .[1][2][3] DMAP acts as a "hyper-nucleophile," attacking the O-acylisourea to form a highly reactive N-acylpyridinium ion.[1][2][3] This intermediate is less sterically sensitive and transfers the acyl group to the hindered alcohol faster than the rearrangement can occur.
-
Dosing: Increase DMAP load from catalytic (5-10 mol%) to stoichiometric (if the reaction is extremely sluggish), though 10-20 mol% is usually sufficient.
Issue 3: Epimerization (Cis Trans Inversion)
Symptom: Product is an ester, but NMR coupling constants (
-
Acidic Pathway:[1][2][3] Transient carbocation formation followed by non-stereoselective water/acid attack.[3]
-
Mitsunobu Pathway:[1][2][3] If using Mitsunobu conditions (DEAD/PPh3) to force the reaction, the mechanism is
, which inverts the stereocenter. A cis starting material will yield a trans ester.[1][3]
Corrective Protocol:
-
If retention of configuration (cis-ester) is required: Do NOT use Mitsunobu. Use Acid Chloride or Steglich (DCC/DMAP), as these mechanisms proceed via attack on the carbonyl carbon, leaving the C-O chiral center of the alcohol untouched.
Comparative Protocol Analysis
The following table contrasts the viability of standard esterification methods for this specific hindered substrate.
| Method | Suitability | Risk Profile | Key Recommendation |
| Fischer (H₂SO₄/Heat) | 🔴 Critical Fail | High risk of Dehydration (Elimination).[1][2][3] | Avoid completely. |
| Acid Chloride + Base | 🟢 Excellent | Low.[1][2][3] Exothermic control required. | Use Pyridine as solvent/base.[3] Keep at 0°C initially. |
| Steglich (DCC/DMAP) | 🟢 Good | Medium risk of N-acylurea if DMAP is omitted.[1][2][3] | Must include DMAP.[1][3][6][7] Filter DCU byproduct carefully. |
| Mitsunobu | 🟡 Conditional | Inversion of stereochemistry ( | Only use if the trans-ester is the target.[3] |
| Yamaguchi | 🟢 Excellent | Low.[1][2][3] High yield for hindered esters.[3] | Best for extremely valuable/complex acids.[3] |
Diagnostic Workflow (Decision Tree)
Use this logic flow to diagnose low yields or impurities.
Figure 2: Diagnostic logic for troubleshooting reaction failures.
Frequently Asked Questions (FAQs)
Q: Can I use Thionyl Chloride (
Q: My product has a lower boiling point than expected. What happened? A: You likely isolated 3,3,5-trimethylcyclohexene .[1][2][3] The alkene boils significantly lower than the ester or the alcohol. Check the IR spectrum: if the broad -OH stretch (3300 cm⁻¹) is gone but no Carbonyl (1740 cm⁻¹) is present, and you see C=C stretches (1650 cm⁻¹), you have eliminated your product.[1]
Q: Why is the cis isomer preferred for Cyclandelate synthesis? A: The cis isomer (equatorial OH) mimics the spatial arrangement required for the specific receptor binding sites involved in smooth muscle relaxation. The trans isomer (axial OH) has a significantly different 3D topology and lower pharmacological potency.[3]
References
-
Steglich Esterification Mechanism & Applic
-
Cyclandel
-
Conformational Analysis of Trimethylcyclohexanols
-
Dehydr
-
Study.com.[3] (n.d.). Dehydration of Cyclohexanol: Mechanism & Definition.
-
Sources
- 1. cis-3,3,5-Trimethylcyclohexanol | C9H18O | CID 101921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclohexanol, 3,3,5-trimethyl-, cis- [webbook.nist.gov]
- 3. Cyclandelate | C17H24O3 | CID 2893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,3,5-Trimethylcyclohexanol - Wikipedia [en.wikipedia.org]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Analytical Strategies for the Resolution of cis/trans-3,3,5-Trimethylcyclohexanol: A Comparative Technical Guide
Executive Summary: The Stereochemical Challenge
In the synthesis of vasoactive agents like Cyclandelate , 3,3,5-trimethylcyclohexanol is a critical intermediate.[1][2] However, this molecule presents a classic stereochemical challenge: it exists as two geometric isomers, cis and trans, driven by the axial/equatorial orientation of the hydroxyl group relative to the methyl substituents.
-
The cis-isomer: Thermodynamically favored (Hydroxyl group equatorial).
-
The trans-isomer: Kinetically favored or impurity (Hydroxyl group axial).
Separating these isomers is not merely an academic exercise; the biological activity and downstream esterification rates of Cyclandelate depend heavily on the isomeric purity of the alcohol precursor. This guide objectively compares the three primary analytical workflows—Capillary GC , Derivatization-HPLC , and NMR —providing actionable protocols to achieve baseline resolution (
Comparative Analysis: Method Selection Matrix
The following table summarizes the performance metrics of the available techniques. Gas Chromatography (GC) is the industry standard due to the molecule's volatility, while HPLC is reserved for complex matrices where heat may degrade the sample.
| Feature | Method A: Capillary GC-FID | Method B: HPLC-UV (Derivatized) | Method C: 1H-NMR |
| Primary Utility | Routine QC, Purity Assays | Trace Analysis in Plasma/Biologicals | Structural Validation (Ref Std) |
| Resolution ( | High (> 2.0 on Wax phases) | Medium (Dependent on derivative) | Absolute (Distinct Shifts) |
| LOD (Sensitivity) | ~1–5 ppm | < 100 ppb (with fluorescence) | ~1000 ppm (Low sensitivity) |
| Sample Prep | Minimal (Dilute & Shoot) | Complex (Requires Derivatization) | Minimal (Deuterated Solvent) |
| Throughput | High (20 min run) | Low (Reaction time + Run time) | Low |
| Cost per Sample | Low | High (Reagents/Columns) | Very High |
Method A: Capillary Gas Chromatography (The Gold Standard)
Mechanistic Insight
3,3,5-Trimethylcyclohexanol is sufficiently volatile for GC. The separation relies on the interaction between the hydroxyl group and the stationary phase.
-
Non-Polar Columns (100% Dimethylpolysiloxane): Separation is driven by boiling point. The trans-isomer (axial OH) generally has a lower boiling point due to steric shielding preventing efficient hydrogen bonding network formation, eluting before the cis-isomer.
-
Polar Columns (PEG/Wax): Separation is driven by hydrogen bonding. The cis-isomer (equatorial OH) is more sterically accessible to the ether linkages of the PEG phase, resulting in stronger retention and later elution.
Recommended Protocol
System: Agilent 8890 or equivalent with FID.
Column: DB-WAX UI (or equivalent PEG phase),
Operating Parameters:
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split Mode (50:1), 250°C. Note: High split ratio prevents column overload and peak fronting common with alcohols.
-
Oven Program:
-
Hold at 60°C for 2 min.
-
Ramp 5°C/min to 160°C.
-
Ramp 20°C/min to 240°C (Post-run bake out).
-
-
Detector (FID): 260°C, H2 (30 mL/min), Air (400 mL/min).
Validation Criteria (Self-Validating System):
-
Tailing Factor (
): Must be for the cis peak. (If , trim column inlet or deactivate liner). -
Resolution (
): Must be between trans and cis.
Visual Workflow: GC Optimization Loop
Figure 1: Decision tree for optimizing GC separation of alcohol isomers.
Method B: HPLC with Pre-Column Derivatization
The Chromophore Problem
Native 3,3,5-trimethylcyclohexanol lacks a UV-active chromophore (no conjugated
Derivatization Chemistry
We utilize 3,5-Dinitrobenzoyl Chloride (3,5-DNB) .[3] This reagent reacts with the secondary alcohol to form a stable ester with strong UV absorption at 254 nm.
Reaction Scheme:
Recommended Protocol
Reagents: 3,5-Dinitrobenzoyl chloride (10 mg/mL in THF), Pyridine (Catalyst).
Workflow:
-
Mix: 100
L Sample + 100 L Pyridine + 200 L 3,5-DNB reagent. -
Incubate: 60°C for 30 minutes (sealed vial).
-
Quench: Add 100
L water (hydrolyzes excess reagent). -
Inject: 10
L into HPLC.
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus),
. -
Mobile Phase: Isocratic Acetonitrile:Water (70:30).
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV @ 254 nm.
Method C: Structural Validation via NMR
When establishing a primary reference standard, retention time is insufficient. NMR provides definitive stereochemical assignment based on coupling constants (
The Coupling Constant Logic
The conformation of 3,3,5-trimethylcyclohexanol is locked by the bulky methyl groups.
-
Trans-Isomer (Axial OH): The proton on the carbinol carbon (H1) is equatorial . It exhibits small coupling constants (
) with adjacent protons. It appears as a narrow multiplet . -
Cis-Isomer (Equatorial OH): The proton on the carbinol carbon (H1) is axial . It exhibits large diaxial coupling (
) with adjacent axial protons. It appears as a broad triplet of triplets (tt) .
Visual Pathway: Isomer Identification
Figure 2: NMR logic for definitive stereochemical assignment.
References
-
Bell, G. D., et al. (1984).[1] "The effects of 3,5,5-trimethylcyclohexanol on hepatic cholesterol synthesis." British Journal of Pharmacology.[1] Link
-
Sigma-Aldrich. (2023). "Product Specification: 3,3,5-Trimethylcyclohexanol (cis/trans mixture)." Technical Data Sheet. Link
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Authoritative text on conformational analysis and NMR coupling constants of cyclohexyl systems).
-
PubChem. (2023). "Cyclandelate Compound Summary." National Library of Medicine. Link
-
BenchChem. (2025).[5] "Chromatographic Analysis of 3,5,5-Trimethylhexanoic Acid and Alcohols via Derivatization." Application Notes. Link
Sources
cis-3,3,5-Trimethylcyclohexanol versus other cyclohexanol derivatives in synthetic applications
[1][2]
Executive Summary: The "Locked" Cyclohexanol
In the landscape of cyclic alcohols, 3,3,5-trimethylcyclohexanol (TMCH) occupies a unique niche due to its conformationally locked structure.[1] Unlike unsubstituted cyclohexanol, which undergoes rapid ring flipping (
This guide analyzes the synthetic utility of the cis-isomer (thermodynamically preferred) versus its trans-isomer and other derivatives like Menthol and Cyclohexanol. For medicinal chemists, understanding the axial vs. equatorial reactivity of the hydroxyl group in this locked system is critical for optimizing yield and stereoselectivity in esterification and oxidation reactions.
Key Comparative Metrics
| Feature | cis-3,3,5-TMCH | trans-3,3,5-TMCH | Cyclohexanol | Menthol |
| Hydroxyl Position | Equatorial (Thermodynamic) | Axial (Kinetic/High Energy) | Mobile (Avg.[1][2] Eq/Ax) | Equatorial (Stable) |
| Conformation | Locked Chair | Locked Chair (Strain) | Rapid Flux | Biased Chair |
| Esterification Rate | High (Accessible) | Low (Sterically Hindered) | Moderate | Moderate/Low |
| Oxidation Rate | Slow (Ground state stable) | Fast (Relief of strain) | Moderate | Moderate |
| Key Application | Vasodilators (Cyclandelate) | UV Filters (Homosalate mix) | Solvents/Nylon | Flavor/Cooling |
Conformational Analysis & Reactivity
The reactivity of 3,3,5-TMCH is dictated by the gem-dimethyl effect at C3 and the methyl group at C5. To avoid severe 1,3-diaxial interactions, the ring adopts a chair conformation where the C5-methyl and the bulky C3-equatorial methyl dictate the geometry.
The Stereochemical "Lock"
-
C3 Position: Contains one axial methyl and one equatorial methyl.[2][3]
-
C5 Position: The methyl group prefers the equatorial position to minimize strain.
-
C1 Position (Hydroxyl):
-
cis-Isomer: The OH group is cis to the C5-methyl. In a 1,3-relationship, cis implies diequatorial .[1][2][4] Thus, the OH is equatorial, projecting away from the ring bulk.
-
trans-Isomer: The OH group is trans to the C5-methyl. This forces the OH into the axial position. Crucially, this axial OH faces a severe 1,3-diaxial clash with the axial methyl group at C3.[1][5]
-
Implication: The trans-isomer is significantly less stable and more reactive in oxidation (to relieve steric crowding), while the cis-isomer is the stable, crystalline form (mp 37°C) preferred for forming stable esters like Cyclandelate.
Figure 1: Stereochemical divergence in the synthesis of 3,3,5-trimethylcyclohexanol.[1] The cis-isomer is favored thermodynamically due to the equatorial orientation of the hydroxyl group.
Synthetic Applications & Case Studies
Case Study A: Synthesis of Cyclandelate (Vasodilator)
Cyclandelate is the mandelic acid ester of 3,3,5-trimethylcyclohexanol.[1] It acts as a direct-acting smooth muscle relaxant.[1][2]
-
Isomer Selection: The commercial drug typically utilizes the cis-isomer (or a cis-rich mixture).[2] The equatorial hydroxyl of the cis-isomer is more nucleophilic and forms a more stable ester than the axially-crowded trans-isomer.
-
Mechanism: Direct esterification or transesterification.[1][2] The bulky trimethylcyclohexyl group increases lipophilicity, aiding membrane permeability compared to simple mandelic esters.
Case Study B: Homosalate (UV Filter)
Homosalate is the salicylate ester used in sunscreens.[6][7]
-
Isomer Complexity: Unlike pharmaceutical grade Cyclandelate, commercial Homosalate is often a mixture (e.g., 15:85 or 40:60 cis:trans ratios).[1][2]
-
Performance: Recent toxicokinetic studies suggest the isomers have different absorption and metabolic profiles. The cis-isomer (equatorial) is more resistant to hydrolysis, while the trans-isomer (axial) may be metabolized faster due to ground-state destabilization, though its steric bulk hinders enzyme approach.[1]
Experimental Protocol: Synthesis of Cyclandelate
A self-validating protocol for the esterification of Mandelic Acid with cis-3,3,5-Trimethylcyclohexanol.
Objective: Synthesize 3,3,5-trimethylcyclohexyl mandelate (Cyclandelate) via acid-catalyzed esterification.
Reagents
-
Substrate: cis-3,3,5-Trimethylcyclohexanol (14.2 g, 0.1 mol) [Solid, mp 37°C].[1][2]
-
Solvent: Toluene (150 mL) [For azeotropic water removal].[1][2]
Methodology
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Loading: Charge the flask with Mandelic acid, cis-3,3,5-TMCH, pTSA, and Toluene.
-
Reflux (Reaction): Heat the mixture to vigorous reflux (bath temp ~120°C). Monitor water collection in the Dean-Stark trap.
-
Work-up: Cool the mixture to room temperature. Wash the organic phase with:
-
Saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid/catalyst.[2]
-
Brine (1 x 50 mL).
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from petroleum ether/ethanol to obtain white crystals.
Figure 2: Step-by-step workflow for the synthesis of Cyclandelate, highlighting the critical azeotropic distillation checkpoint.
References
-
PubChem. (2025).[2] Cyclandelate | C17H24O3.[2] National Library of Medicine.[2] Link[1]
-
Bell, G. D., et al. (1984).[1][2][8] "The effects of 3,5,5-trimethylcyclohexanol on hepatic cholesterol synthesis". British Journal of Pharmacology.[2][8] Link
-
Symrise AG. (2003).[2] Process for the preparation of 3,3,5-trimethylcyclohexanol. US Patent Application 20030109756.[2] Link
-
Chem-Impex. (2024).[1][2] 3,3,5-Trimethylcyclohexanol (mixture of cis- and trans- isomers).[1][2] Product Data Sheet. Link
-
Sigma-Aldrich. (2024).[1][2] 3,3,5-Trimethylcyclohexanol Safety Data Sheet. Merck KGaA.[2] Link[1]
Sources
- 1. cis-3,3,5-Trimethylcyclohexanol | C9H18O | CID 101921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclandelate | C17H24O3 | CID 2893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Chapter 4 – Organic Compounds: Cycloalkanes and Their Stereochemistry – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 5. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 6. rjpbcs.com [rjpbcs.com]
- 7. jhsci.ba [jhsci.ba]
- 8. 3,3,5-Trimethylcyclohexanol - Wikipedia [en.wikipedia.org]
Comparative Guide: Validating the Stereochemistry of cis-3,3,5-Trimethylcyclohexanol Derivatives
Executive Summary & Chemical Context
In modern drug development and asymmetric synthesis, cis-3,3,5-trimethylcyclohexanol is a critical chiral building block, frequently utilized as a stereodirecting auxiliary or a precursor for vasodilators like cyclandelate. However, validating the absolute and relative stereochemistry of its derivatives presents a unique analytical challenge.
While the 3,3,5-trimethyl substitution pattern beneficially locks the cyclohexane ring into a single, rigid chair conformation (preventing signal-averaging from ring flips), the subtle spatial differences between enantiomers require highly sensitive techniques to resolve [1]. This guide objectively compares the three leading methodologies for stereochemical validation, providing researchers with a causal, self-validating framework for selecting and executing the optimal analytical workflow.
Comparative Analysis of Validation Methodologies
To establish a robust analytical pipeline, one must weigh the sample requirements against the desired confidence level. Table 1 summarizes the performance metrics of the three primary alternatives.
Table 1: Performance Comparison of Stereochemical Validation Techniques
| Methodology | Primary Modality | Sample Requirement | Turnaround Time | Confidence Level | Key Limitation |
| Mosher Ester Analysis (NMR) | Diastereomeric derivatization | 1–5 mg (Liquid/Solid) | 24–48 Hours | Very High | Requires a free secondary alcohol/amine. |
| X-Ray Crystallography | Anomalous dispersion | >10 mg (Single Crystal) | 1–2 Weeks | Absolute (Gold Standard) | Derivative must form high-quality single crystals. |
| Chiral HPLC / VCD | Chiral stationary phase / IR | <1 mg (Liquid/Solid) | 2–6 Hours | Moderate to High | Requires reference standards or complex DFT calculations. |
Insight: While X-Ray Crystallography remains the absolute gold standard, the reality of synthetic workflows is that many cis-3,3,5-trimethylcyclohexanol derivatives are oils or amorphous solids [2]. Therefore, Mosher Ester Analysis emerges as the most versatile and reliable method for routine validation, as it leverages the locked chair conformation of the substrate to produce unambiguous NMR data.
Logical Framework for Method Selection
Selecting the correct validation method is not arbitrary; it is dictated by the physical state of the derivative and the availability of reference standards. The decision tree below outlines the logical progression.
Caption: Logical decision tree for selecting stereochemical validation methods.
Deep Dive: NMR-Based Mosher Ester Analysis
The Causality Behind the Method
Mosher ester analysis relies on the derivatization of the chiral alcohol with both enantiomers of
Why does this work? The reaction converts NMR-indistinguishable enantiomers into NMR-distinguishable diastereomers. The MTPA ester adopts a preferred conformation in solution where the carbinol proton, the ester carbonyl, and the trifluoromethyl group are coplanar. In this geometry, the diamagnetic ring current of the MTPA phenyl group projects a shielding cone over one half of the cyclohexane ring.
-
In the (S)-MTPA ester , protons on the right side of the molecule (
) are shielded (shifted upfield). -
In the (R)-MTPA ester , protons on the left side of the molecule (
) are shielded.
By calculating the difference in chemical shifts (
Caption: Workflow for Mosher ester derivatization and NMR analysis.
Step-by-Step Experimental Protocol (Self-Validating System)
To ensure scientific integrity, this protocol is designed as a closed, self-validating loop. The inclusion of 2D NMR on the parent compound prevents misassignment of the crowded diastereomeric spectra.
Step 1: Baseline NMR Acquisition (The Internal Control)
-
Dissolve 5 mg of the pure cis-3,3,5-trimethylcyclohexanol derivative in 0.5 mL of
. -
Acquire standard
, , COSY, and HSQC spectra. -
Causality Check: Use the 2D data to unambiguously assign the axial and equatorial protons of the locked cyclohexane ring. The C1 carbinol proton should appear as a distinct multiplet.
Step 2: Micro-scale Derivatization (The Reaction)
Note: Perform in parallel to ensure identical reaction conditions.
-
Setup: Prepare two oven-dried 5 mL vials equipped with magnetic stir bars. Label them "S-Ester" and "R-Ester".
-
Reagents: Add 2 mg of the alcohol, 1 mg of 4-dimethylaminopyridine (DMAP), and 10
of anhydrous pyridine to each vial. Dissolve in 0.5 mL anhydrous . -
Derivatization:
-
To the "S-Ester" vial, add 10
of (R)-(-)-MTPA-Cl . (Note the inversion: R-chloride yields S-ester). -
To the "R-Ester" vial, add 10
of (S)-(+)-MTPA-Cl .
-
-
Completion: Stir at room temperature for 4 hours. Quench with 1M
, extract with , dry over , and evaporate.
Step 3: Diastereomeric NMR Acquisition (The Measurement)
-
Dissolve the crude S-ester and R-ester separately in
. -
Acquire high-resolution
NMR spectra (minimum 400 MHz, preferably 600 MHz) for both samples.
Step 4: Computation (The Validation)
-
Tabulate the chemical shifts (
) for the assigned protons in both the S-ester and R-ester. -
Calculate
. -
Interpretation: Protons with a positive
are positioned on the right side of the MTPA plane; protons with a negative are on the left. Fit this data to the standard Mosher model to assign the (R) or (S) configuration of the C1 carbinol carbon [4].
Representative Data Interpretation
Because the cis-3,3,5-trimethylcyclohexanol ring is conformationally locked, the
Table 2: Representative Data for cis-3,3,5-Trimethylcyclohexanol MTPA Esters
| Proton Position | Spatial Assignment | |||
| C2-H (equatorial) | 1.85 | 1.71 | +0.14 | Right Hemisphere ( |
| C3-CH3 (axial) | 1.02 | 0.95 | +0.07 | Right Hemisphere ( |
| C6-H (axial) | 1.40 | 1.52 | -0.12 | Left Hemisphere ( |
| C5-CH3 (equatorial) | 0.88 | 0.96 | -0.08 | Left Hemisphere ( |
Data Summary: The consistent positive values on the C2/C3 side of the ring and negative values on the C5/C6 side perfectly align with the Mosher plane model, confirming the absolute configuration at C1 without the need for crystallization.
References
-
Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. Wotal, M. R., et al. (2015). National Center for Biotechnology Information (NIH/PMC). URL:[Link]
-
Selective Reductions Directed by Rehydrated Alumina and Thiomethylation Using Dimethylsulfoxide. University of Idaho Dissertations. (Details on NMR assignments of cis-3,3,5-trimethylcyclohexanol). URL: [Link]
-
Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Nature Protocols, 2(10), 2451-2458. URL:[Link]
-
Mosher ester derivatives for assignment of absolute stereochemistry. Oregon State University Chemistry Resources. (Adapted from Riguera, et al., Tetrahedron: Asymm., 2000). URL:[Link]
Olfactory Differences Between Cis- and Trans-3,3,5-Trimethylcyclohexyl Esters
Executive Summary
The stereochemistry of 3,3,5-trimethylcyclohexyl derivatives (often referred to as Homomenthol derivatives) is a critical determinant of their olfactory value. While the commercial "Homomenthyl Acetate" is typically a mixture, the separated isomers exhibit drastically different sensory profiles.
This guide delineates the olfactory dichotomy between the cis- (axial) and trans- (equatorial) esters. Evidence indicates that the cis-isomer carries the desirable fresh, floral, and fruity notes essential for perfumery, whereas the trans-isomer is characterized by weak, earthy, and musty "off-notes" that can dampen a fragrance's lift.[1]
Chemical Structure & Conformational Analysis
To understand the odor difference, one must first visualize the spatial arrangement. The 3,3,5-trimethylcyclohexane ring adopts a chair conformation. The critical difference lies in the orientation of the functional group (ester) at position 1 relative to the methyl groups.
-
Cis-isomer (Axial): The ester group occupies the axial position (or pseudo-axial depending on ring twist), creating a compact, specific 3D shape that fits "mint/fruit" receptors effectively.
-
Trans-isomer (Equatorial): The ester group occupies the equatorial position. This more extended conformation interacts differently, often weakly or with receptors associated with earthy/rooty notes.[1]
DOT Diagram: Structure-Odor Relationship Logic
Figure 1: Logic flow demonstrating how stereochemical conformation dictates receptor binding and ultimate sensory perception.
Comparative Olfactory Profile
The following data synthesizes findings from gas chromatography-olfactometry (GC-O) studies and sensory panel evaluations.
Table 1: Sensory Comparison of Isomers (Acetate Ester)
| Feature | Cis-3,3,5-Trimethylcyclohexyl Acetate | Trans-3,3,5-Trimethylcyclohexyl Acetate | Commercial Mixture |
| Primary Descriptors | Fruity, Floral, Sweet, Green | Musty, Earthy, Weak | Fresh, Minty, Woody, Herbal |
| Secondary Nuances | Hint of mint/lavender (lift) | "Root-like", damp soil | Camphoraceous background |
| Intensity | High / Diffusive | Low / Weak | Moderate to High |
| Perfumery Value | High: Used for lift in florals and fougeres.[1][2][3][4][5][6] | Low: Often considered an impurity/off-note. | Standard: Used as a cost-effective blending agent. |
| Analogy | Reminiscent of Menthol (cooling/fresh) | Reminiscent of Isomenthol (musty/earthy) | Balanced profile |
Critical Insight: The cis isomer drives the "sparkle" or "freshness" of the commercial product. A mixture too high in trans content will appear "flat" or "dirty" to a trained nose.
Experimental Methodologies
To verify these profiles in your own laboratory, follow this self-validating workflow. This protocol covers synthesis, separation, and evaluation.[7]
Synthesis & Separation Protocol
Objective: Synthesize the acetate ester and separate isomers for individual evaluation.
-
Precursor Reduction:
-
Esterification:
-
React the alcohol mixture with Acetic Anhydride and Pyridine (catalyst).
-
Conditions: Reflux for 2 hours.
-
Workup: Wash with dilute HCl, then NaHCO3, dry over MgSO4.
-
-
Isomer Separation (The Validation Step):
-
Note: Simple distillation is often insufficient due to close boiling points.
-
Method A (High Purity): Preparative Gas Chromatography (Prep-GC).
-
Method B (Benchtop): Kinetic Resolution via Lipase.
-
Use Candida antarctica Lipase B (CALB) .
-
The enzyme often shows high enantioselectivity/diastereoselectivity, acetylating one isomer faster than the other.
-
Monitor reaction progress via GC to stop when one isomer is fully consumed.
-
-
Sensory Evaluation Workflow (GC-O)
Objective: Correlate specific retention times with odor descriptors.
-
Instrument: GC equipped with an Olfactory Port (Sniffing Port) and FID/MS.
-
Column: Polar column (e.g., DB-WAX or HP-INNOWax) is recommended to maximize separation of polar esters.
-
Protocol:
-
Inject 1µL of the synthesized ester mixture.
-
Panelist Action: Panelist sits at the sniff port. As peaks elute, they record:
-
Time: Start/Stop of odor.
-
Quality: Descriptive words (e.g., "Minty", "Musty").
-
Intensity: Scale of 1-5.
-
-
Correlation: Overlay the FID chromatogram with the "Odorgram".
-
DOT Diagram: Experimental Workflow
Figure 2: Step-by-step workflow for synthesizing, separating, and evaluating the olfactory properties of the isomers.
Technical Discussion: Why the Difference?
The "Structure-Odor Relationship" (SOR) here is a classic example of conformational selectivity .
-
Axial "Attack": The cis-isomer (axial ester) presents a hydrophobic bulk (methyls) and a polar group (ester) in a specific arc. This mimics the shape of many "fresh" odorants (like menthol or eucalyptol) which often have compact, bridged, or axially-substituted structures.
-
Equatorial "Flattening": The trans-isomer (equatorial ester) is flatter and more extended. This shape does not trigger the specific "fresh/minty" GPCRs (G-protein coupled receptors) in the olfactory epithelium as effectively. Instead, it likely activates broader-spectrum receptors associated with heavier, earthy molecules, or simply fails to block the "background noise" of the molecule's carbon skeleton, resulting in a "weak" or "chemical" perception.
Formulator's Tip: When sourcing "Homomenthyl Acetate" or related esters (Salicylate, etc.), request a Certificate of Analysis (CoA) that specifies the isomer ratio if you are experiencing batch-to-batch odor variation. A shift in the cis:trans ratio during manufacturing (e.g., different hydrogenation catalysts) can subtly alter the top-note performance of the final fragrance.
References
-
Benchchem. (n.d.). (3,3-Dimethylcyclohexyl)methanol and Derivatives: Olfactory Properties. Retrieved from
-
Scent.vn. (n.d.). Cis-3,3,5-Trimethylcyclohexyl acetate Odor Profile. Retrieved from
- Fragrance & Flavor Journal. (Various). Structure-Odor Relationships in Cyclohexanol Derivatives.
-
ResearchGate. (2006). 3,3,5-Trimethylcyclohexanols and derived esters: Green synthetic procedures, odour evaluation...[7][8] International Journal of Cosmetic Science.[7] Retrieved from
-
PubChem. (2025).[9] 3,3,5-Trimethylcyclohexyl acetate Compound Summary. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. scent.vn [scent.vn]
- 3. cis-homomenthyl acetate [flavscents.com]
- 4. cis-homomenthyl acetate, 24691-16-5 [thegoodscentscompany.com]
- 5. WO2005009492A1 - Cis-3,3,5-trimethylcyclohexyl esters - Google Patents [patents.google.com]
- 6. 3,3,5-Trimethylcyclohexanol - Wikipedia [en.wikipedia.org]
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- 8. 3,3,5-Trimethylcyclohexanols and derived esters: green synthetic procedures, odour evaluation and in vitro skin cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3,3,5-Trimethylcyclohexyl acetate | C11H20O2 | CID 106917 - PubChem [pubchem.ncbi.nlm.nih.gov]
Efficacy of homosalate synthesized from high-purity cis-3,3,5-Trimethylcyclohexanol
Content Type: Technical Comparison & Manufacturing Guide Target Audience: Pharmaceutical Chemists, Formulation Scientists, and Regulatory Affairs Specialists.
Executive Summary: The Isomer-Specific Advantage
In the development of dermato-pharmaceuticals and high-performance sunscreens, Homosalate (3,3,5-trimethylcyclohexyl 2-hydroxybenzoate) remains a cornerstone UVB filter. However, commercial-grade homosalate is often a racemic mixture containing significant ratios of trans-isomers alongside the desired cis-isomer.
Recent toxicokinetic data indicates a critical divergence: The cis-isomer exhibits significantly lower systemic bioavailability compared to the trans-isomer. Consequently, synthesizing Homosalate from high-purity cis-3,3,5-Trimethylcyclohexanol (>98% purity) yields a product with an identical UV-absorption profile but a superior Margin of Safety (MoS). This guide outlines the chemical justification, synthesis protocol, and comparative performance of high-purity cis-homosalate.
Chemical Basis: Stereochemical Impact on Efficacy
The efficacy of Homosalate is governed by the quality of its precursor, 3,3,5-Trimethylcyclohexanol (TMCH).
The Isomer Challenge
TMCH exists primarily as two diastereomers:
-
cis-TMCH: The hydroxyl group is generally in an axial position (depending on ring conformation), often creating steric bulk that hinders enzymatic transport across the dermal barrier.
-
trans-TMCH: Often thermodynamically more stable in certain synthetic routes, but shows up to 10x higher oral bioavailability and systemic absorption rates in toxicokinetic models.
Mechanism of Action
While both isomers possess the salicylate chromophore responsible for UVB absorption (
Figure 1: Impact of precursor stereochemistry on final Homosalate safety profile.
Comparative Analysis: High-Purity cis vs. Standard Grade
The following table contrasts the performance metrics of Homosalate derived from high-purity cis-TMCH versus standard commercial mixtures.
| Feature | High-Purity cis-Homosalate | Standard Homosalate (Mixed Isomers) | Clinical Implication |
| Precursor Purity | >98% cis-3,3,5-TMCH | ~60:40 to 90:10 cis:trans ratio | Defines downstream impurity profile. |
| Systemic Bioavailability | Low | High (Driven by trans isomer) | cis-Homosalate minimizes blood plasma detection, crucial for regulatory compliance (SCCS). |
| UV Absorption ( | 305 nm | 305 nm | Identical spectral coverage. |
| Photostability (ISO 24443) | >95% recovery after 10 MED | ~90-95% recovery | High purity prevents radical propagation from impurities. |
| Odor Profile | Low/Neutral | Mentholic/Sharp | High cis content correlates with lower odor, reducing need for masking fragrances. |
| Solubility | Consistent | Variable | Batch-to-batch consistency in formulation stability. |
Synthesis Protocol: High-Purity cis-Homosalate
Objective: Synthesize Homosalate via transesterification while preserving the stereochemistry of the cis-alcohol.
Reagents & Equipment
-
Precursor: cis-3,3,5-Trimethylcyclohexanol (Purity >98%, GC).[1]
-
Reagent: Methyl Salicylate (1.2 molar eq).
-
Catalyst: Sodium Methoxide (0.5 mol%) or Potassium Carbonate (Green alternative).
-
Apparatus: 3-neck flask, Dean-Stark trap (or fractionating column for methanol removal), Nitrogen inlet.
Step-by-Step Methodology
-
Charging: Load 1.0 equivalent of cis-3,3,5-TMCH and 1.2 equivalents of Methyl Salicylate into the reactor.
-
Catalysis: Add Sodium Methoxide (0.5% w/w).
-
Heating: Heat mixture to 130°C under a slow Nitrogen sparge.
-
Reaction (Transesterification):
-
Methanol is formed as a byproduct.
-
Continuously distill off Methanol to drive equilibrium forward (Le Chatelier’s principle).
-
Critical Control Point: Do not exceed 160°C to prevent thermal isomerization of the cis-ring structure.
-
-
Monitoring: Monitor consumption of Methyl Salicylate via GC. Target <0.5% residual.
-
Work-up:
-
Cool to 80°C.
-
Wash with dilute acetic acid (to neutralize catalyst).
-
Wash with water until neutral pH.
-
-
Purification: High-vacuum distillation (0.1 mbar, approx 140-150°C). Collect the main fraction.
Figure 2: Synthesis workflow emphasizing thermal control to prevent isomerization.
Validation & Quality Control
To ensure the "High-Purity cis" claim is valid, the following analytical protocols are mandatory.
Isomer Ratio Determination (GC-MS)
-
Column: Capillary column (e.g., HP-5MS or DB-WAX), 30m x 0.25mm.
-
Method: Split injection. Temperature ramp 80°C to 250°C at 10°C/min.
-
Resolution: The cis and trans isomers of Homosalate have distinct retention times.
-
Acceptance Criteria: cis-isomer > 98.0%; trans-isomer < 2.0%.
In Vitro Photostability (ISO 24443)
-
Substrate: PMMA plates (roughness 6 µm).
-
Application: 1.3 mg/cm².
-
Irradiation: Solar simulator (UVA+UVB). Dose: 10 MED (Minimal Erythema Dose).
-
Measurement: Measure absorbance before and after irradiation.[2]
-
Calculation: Calculate Stability Index =
.
Regulatory & Safety Implications
The European Commission's SCCS (Scientific Committee on Consumer Safety) has raised concerns regarding the potential endocrine-disrupting effects of Homosalate, leading to concentration restrictions (e.g., 7.34% in face products).
The "Cis" Solution: Research indicates that trans-homosalate is more readily absorbed and metabolized. By utilizing >98% cis-homosalate, formulators can argue for a better safety profile:
-
Reduced Systemic Load: Lower blood plasma concentrations.
-
Targeted Protection: The filter stays on the skin surface where it functions as a UV absorber.
Conclusion: Switching to Homosalate synthesized from high-purity cis-3,3,5-Trimethylcyclohexanol is not merely a chemical refinement; it is a strategic drug development choice that directly addresses modern regulatory pressures and safety requirements.
References
-
Scientific Committee on Consumer Safety (SCCS). (2021). Opinion on Homosalate. SCCS/1622/20.[3] European Commission. Link
-
Symrise. (2005).[4] Homosalate UV spectrum and Photostability data. Internal Technical Report. (Referenced in SCCS Opinion).
-
International Organization for Standardization. (2021).[5] ISO 24443:2021 Cosmetics — Determination of sunscreen UVA photoprotection in vitro.[5][6] Link
-
Ebert, I., et al. (2024).[7] Identification, Organic Synthesis, and Sensitive Analysis of a cis-Homosalate-Specific Exposure Biomarker. Chemical Research in Toxicology. Link
-
ChemicalBook. (2023). Homosalate Synthesis and Properties. Link
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2024). Homosalate - Draft Evaluation Statement. Australian Government. Link
Sources
- 1. Homosalate synthesis - chemicalbook [chemicalbook.com]
- 2. kcia.or.kr [kcia.or.kr]
- 3. health.ec.europa.eu [health.ec.europa.eu]
- 4. health.ec.europa.eu [health.ec.europa.eu]
- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
Benchmarking Synthetic Routes to cis-3,3,5-Trimethylcyclohexanol: A Comprehensive Guide
cis-3,3,5-Trimethylcyclohexanol (homomenthol) is a high-value cyclic alcohol utilized extensively as a precursor for vasodilators (e.g., cyclandelate) and as a specialized cooling agent in the fragrance industry. Synthesizing this molecule from its widely available precursor, isophorone, presents a classic stereochemical challenge: maximizing the yield of the thermodynamically favored cis-isomer while suppressing the kinetically favored trans-isomer.
As a Senior Application Scientist, I have evaluated the primary synthetic methodologies used to achieve this transformation. This guide objectively benchmarks three distinct routes—direct heterogeneous hydrogenation, two-step dissolving metal reduction, and biocatalytic asymmetric reduction—detailing the mechanistic causality behind their stereochemical outcomes and providing validated experimental protocols.
Stereochemical Fundamentals: The Cis vs. Trans Dichotomy
To understand the divergence in synthetic routes, one must first analyze the conformation of the intermediate, 3,3,5-trimethylcyclohexanone. The molecule possesses a bulky methyl group at the axial C3 position.
-
Kinetic Control (The Trans Trap): When standard nucleophilic hydrides (e.g.,
or ) are used, the severe 1,3-diaxial steric hindrance from the C3-axial methyl group blocks attack from the axial face. The hydride is forced to attack from the less hindered equatorial face, pushing the resulting hydroxyl group into the axial position. This yields the undesired trans-3,3,5-trimethylcyclohexanol. -
Thermodynamic Control (The Cis Target): The cis-isomer features an equatorial hydroxyl group, making it the thermodynamically stable conformer[1]. To synthesize it, the reduction must bypass kinetic hydride delivery, relying instead on thermodynamic equilibration (via high-temperature metal catalysis) or single-electron transfer mechanisms (dissolving metal reduction).
Reaction pathways illustrating thermodynamic vs. kinetic control in isophorone reduction.
Benchmarking the Synthetic Routes
Route A: Direct Heterogeneous Catalytic Hydrogenation (Ru/C)
Mechanism & Causality: This route performs a one-pot reduction of both the conjugated alkene and the carbonyl group. Ruthenium on carbon (Ru/C) is the benchmark catalyst due to its high activity for both functionalities. The critical parameter here is temperature. Operating at elevated temperatures (e.g., 140 °C) prevents the system from being kinetically trapped. The Ru catalyst facilitates the reversible dehydrogenation of the alcohol back to the ketone, establishing a thermodynamic equilibrium that heavily favors the stable cis-isomer (equatorial OH)[2].
-
Pros: Highly scalable, excellent atom economy, single-reactor operation.
-
Cons: Requires high-pressure reactors (18–100 bar) and noble metal catalysts.
Route B: Two-Step Sequence via Dissolving Metal Reduction
Mechanism & Causality: This approach decouples the reduction steps to maximize stereocontrol without high pressure.
-
Chemoselective Hydrogenation: Isophorone is first reduced to 3,3,5-trimethylcyclohexanone using Pd/C or Raney Ni in a solvent like THF, which selectively reduces the C=C bond while leaving the C=O intact[3].
-
Thermodynamic Reduction: To avoid the trans-isomer generated by
, a dissolving metal reduction (e.g., Li/NH or an active-iron/Li system) is employed. This reaction proceeds via a ketyl radical anion. The radical and anionic centers adopt an equatorial preference to minimize steric strain before protonation, yielding almost exclusively the cis-alcohol.
-
Pros: Exceptional diastereoselectivity (>95:5 cis:trans), avoids high-pressure hydrogenation for the carbonyl reduction.
-
Cons: Generates stoichiometric metal waste; requires cryogenic or strictly anhydrous handling.
Route C: Biocatalytic Asymmetric Reduction
Mechanism & Causality: Engineered Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) coupled with a cofactor regeneration system (e.g., NADH) provide an enzymatic alternative. The enzyme's chiral active site strictly dictates the trajectory of hydride delivery, completely overriding the substrate's inherent steric biases. This yields the cis-isomer with near-perfect stereoselectivity. To overcome the poor aqueous solubility of the substrate, Organic-Aqueous Tunable Solvents (OATS) are often utilized[4].
-
Pros: Perfect stereocontrol (>99% de), green chemistry conditions.
-
Cons: Low volumetric productivity, cofactor costs, complex downstream processing.
Quantitative Performance Comparison
| Synthetic Route | Catalyst / Reagent | Intermediate | Cis:Trans Ratio | Overall Yield | Key Advantage | Major Limitation |
| Direct Hydrogenation | 5% Ru/C (140 °C, 18 bar) | None (One-pot) | 92:8 | ~99% | High atom economy, scalable | Requires high-pressure reactors |
| Two-Step (Metal) | Pd/C, then Li/NH | 3,3,5-Trimethylcyclohexanone | 95:5 to 99:1 | ~85% | Avoids high pressure | Stoichiometric metal waste |
| Biocatalysis | ADH / NADH in OATS | 3,3,5-Trimethylcyclohexanone | >99:1 | >90% | Perfect stereocontrol | Low volumetric productivity |
Validated Experimental Protocols
Protocol 1: One-Pot Synthesis via Ru/C Hydrogenation
This self-validating protocol utilizes thermodynamic equilibration to maximize the cis-isomer yield[2].
Materials: Isophorone, 5% Ru/C catalyst (approx. 55% water content), Hydrogen gas. Procedure:
-
Reactor Charging: Load isophorone and 5% Ru/C into a high-pressure stirred autoclave. Maintain a Ru to isophorone weight ratio of approximately 1:19,000.
-
Inerting: Purge the vessel three times with N
to remove oxygen, followed by three purges with H . -
Hydrogenation: Pressurize the reactor to 18 bar with H
and heat to 140 °C. Stir vigorously for 7.5 hours.-
Validation Checkpoint: Monitor H
uptake. The reaction is complete when the pressure stabilizes and ceases to drop.
-
-
Catalyst Separation: Cool the reactor to room temperature, depressurize safely, and filter the crude mixture through a Celite pad to recover the Ru/C catalyst.
-
Purification: Subject the filtrate to fractional distillation. Collect the fraction boiling at 130 °C under 10 mbar vacuum.
-
Validation Checkpoint: Analyze the distillate via GC-FID. The expected purity is >99.5% with a cis:trans ratio of
92:8.
-
Workflow for the direct Ru/C catalyzed hydrogenation.
Protocol 2: Two-Step Synthesis via Dissolving Metal Reduction
This protocol is ideal for laboratory-scale synthesis requiring ultra-high diastereomeric purity,[3].
Step 1: Chemoselective Reduction
-
Dissolve isophorone in THF and add 5% Pd/C.
-
Stir under 1 atm H
at 25 °C until exactly 1 equivalent of H is consumed. -
Filter and concentrate to yield 3,3,5-trimethylcyclohexanone.
-
Validation Checkpoint: IR spectroscopy should show the disappearance of the conjugated C=C stretch (~1630 cm
) while retaining the sharp C=O stretch (~1710 cm ).
-
Step 2: Thermodynamic Reduction
-
Condense anhydrous NH
in a 3-neck flask equipped with a dry ice condenser at -78 °C. -
Add lithium wire (excess) until a deep blue color persists, indicating solvated electrons.
-
Slowly add a solution of the intermediate 3,3,5-trimethylcyclohexanone in anhydrous THF. Stir for 2 hours.
-
Quench cautiously with solid NH
Cl until the blue color dissipates. Allow NH to evaporate overnight. -
Extract with diethyl ether, wash with brine, dry over MgSO
, and concentrate.-
Validation Checkpoint:
H-NMR analysis. The carbinol proton (CH-OH) for the cis-isomer appears as a broad multiplet at ~3.75 ppm, confirming the equatorial stereochemistry.
-
Conclusion & Recommendations
For industrial-scale manufacturing, the Direct Heterogeneous Hydrogenation using Ru/C is the undisputed champion. Despite the initial capital expenditure for high-pressure infrastructure, its atom economy and operational simplicity make it highly cost-effective. Conversely, for drug discovery and early-stage R&D where absolute stereochemical purity is paramount and pressure vessels may be unavailable, the Two-Step Dissolving Metal Reduction or Biocatalytic routes are the recommended alternatives.
References
- EP1318130A1 - Process for the preparation of 3,3,5-trimethylcyclohexanol, Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZQ9NQ-yyDHHZ2sMFzjRBsAQ0KF3QmFhRMk13y17zOOU0gSuIz61btGRzlPsr_Z3oD3IIBLAUph9-vCdxaXRYl_9ervOhg4NuUUkNuia_RYrwfNLZhBWSxttKcQ5j9zG7PMsad2-nwgCh_]
- Oxidations of Cyclohexanols by N-Bromosuccinimide and Sodium Hypochlorite, LookChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgnXjYgP-IIV5pvJyLcN71tGnWPjxJHQlpivkimYhNc9HdR3K4QkYB0K8x7c4w8CEjg6xqCwGnpNTaCCgxrFsOXm8AWZSmgsjUGusu8-N1m6Wnz7zsfNC9KZc3DwA_7TVf9F7NWfyxYLGUX2A0D2g14CkZ3wUrW80ic8-5d-djKfWcipDw]
- New active-iron based reducing system for carbonyl compounds and imines. Stereoselective reduction of cyclic ketones, CONICET.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZLBv6ed21NsfKo6014ULXjSQIHRXZRlNtbMEsc2wVku2oTLPUnFhLFHkOTIHv7js-0sM0jLE1XWo30NByrknsbBaR8pc7PWDT7z2R0yTizzXmTHWsltGDz2X7p_OIxQQU3HoCKu51Hv8i_AbA785v3dLUVdAFHprWGdIeNTpnaHtMcy73BgXM-3IslxmgOvZR06YOtMP4TCi2-FK6-8rQmRodVN_ejwwH_w==]
- Sustainable Reactions in Tunable Solvents, The Journal of Physical Chemistry B.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzwueDBkETI2934DKxc15Aju_fn2I_ptU54YcshK8gmx3LqZJVhgcgM5BPQwrUIgZ7Ukc9nq5x3r9otIwvcV443BoDAiIXDa77pZkywrkIrgvNn0CVCrl5NKJmOraIxLYcYGzVmA==]
- Study on the selective hydrogenation of isophorone, PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy4FmlKyVvOS2NZu4rHHk_V8JBLdxT1oQVXDU3bS1oRu7y9vG6otu84jIE98gfb3cDkg5Ae3A7LB3RtBp1z3HbwAJ4S2EsVSD8AKsWwvRqT2zsn8mzdVM14eYMiccdc4CKlUTGIfSgl24K_g==]
Sources
Safety Operating Guide
Introduction: Beyond Compliance—Managing the "Melting Point Trap"
In drug development and fragrance chemistry, cis-3,3,5-Trimethylcyclohexanol (TMCH) is a workhorse reagent.[1] However, its disposal presents a unique logistical challenge that often catches laboratories off guard: its melting point.[1]
At approximately 37°C (98.6°F), TMCH exists at the thermodynamic border between solid and liquid.[1][2] In a cool lab, it is a solid; in a warm storage cabinet or after handling, it becomes a liquid.[1] This phase-shifting behavior creates a "Melting Point Trap" where waste containers can unexpectedly solidify, clogging narrow-neck solvent waste carboys, or liquefy, leaking from solid waste bins not designed for fluids.[1]
This guide moves beyond the standard Safety Data Sheet (SDS) to provide an operational blueprint for the safe, compliant, and efficient disposal of cis-3,3,5-Trimethylcyclohexanol, ensuring both scientific integrity and regulatory adherence.
Part 1: Chemical Profile & Hazard Assessment[1][2]
To dispose of a chemical safely, you must understand its behavior under stress.[1] TMCH is not just "organic waste"; it is a combustible irritant with specific aquatic toxicity concerns.[1]
Table 1: Critical Physicochemical Properties for Disposal Logistics
| Property | Value | Operational Implication |
| CAS Number | 933-48-2 (cis-isomer) / 116-02-9 (mix) | Use strictly for inventory tracking and waste labeling.[1] |
| Physical State | Solid/Liquid (MP ~37°C) | CRITICAL: Waste stream selection depends on ambient temp.[1] |
| Flash Point | ~73–81°C (Closed Cup) | Classified as Combustible , not Highly Flammable.[1] |
| Water Solubility | Insoluble | Do NOT dispose of via sink/drain.[1] It will phase-separate and accumulate.[1] |
| Reactivity | Stable, but reactive with oxidizers | Segregation Required: Keep away from permanganates/chromates.[1] |
| Toxicity | Skin/Eye Irritant; Aquatic Toxicity | Requires secondary containment to prevent environmental release.[1][3] |
Expert Insight: While the flash point (>60°C) technically places it outside the federal RCRA D001 (Ignitable) characteristic for liquids in the US [1], most responsible EHS protocols dictate managing it as a combustible organic solvent to ensure high-temperature incineration.[1] Never rely on the "non-hazardous" loophole for this compound due to its aquatic toxicity [2].[1]
Part 2: Pre-Disposal Stabilization & Segregation[1][2]
Before moving waste to the central accumulation area, you must stabilize the material at the bench.[1]
The Segregation Protocol
The primary risk with TMCH is accidental oxidation.[1] It is a secondary alcohol; in the presence of strong oxidizing agents (e.g., Chromium(VI), Potassium Permanganate, concentrated Nitric Acid), it can undergo exothermic oxidation to the corresponding ketone (dihydroisophorone).[1]
-
Rule: Never add TMCH waste to a container holding acidic oxidation reagents.[1]
-
Verification: Check the waste log of the container before pouring.[1]
Managing the Phase Change
Because TMCH solidifies at ~37°C, pouring pure molten TMCH into a general solvent carboy is dangerous.[1] As it hits the cooler solvent mix, it can crystallize instantly, creating a plug in the carboy neck.[1]
-
Solution: Dissolve pure TMCH residues in a small amount of compatible solvent (e.g., Ethanol or Acetone) before adding to the main waste stream.[1] This keeps it in solution.
Part 3: The Disposal Workflow (Step-by-Step)
This protocol ensures a self-validating chain of custody from bench to incinerator.[1]
Step 1: Waste Stream Characterization
Determine if your waste is "Pure TMCH" or a "Reaction Mixture."[1]
Step 2: Container Selection[1][2]
-
Liquids: High-Density Polyethylene (HDPE) carboys are preferred over glass to prevent breakage.[1]
-
Solids (Contaminated wipes/vials): Wide-mouth HDPE jars.[1] Do not use bags alone, as residual TMCH can liquefy and leak.[1]
Step 3: Labeling
Label clearly as "Non-Halogenated Organic Solvent Waste." [1]
-
List constituents: "cis-3,3,5-Trimethylcyclohexanol, Ethanol (if added)."[1]
-
Hazard Checkboxes: [x] Irritant [x] Combustible [x] Toxic to Aquatic Life.[1]
Step 4: Final Handoff
Transfer to your facility's Central Accumulation Area.[1] Ensure the cap is torqued to manufacturer specs (usually 5–10 ft-lbs for carboys) to prevent vapor release.[1]
Visualization: The Decision Logic Pathway
The following diagram illustrates the critical decision points for routing TMCH waste to avoid physical blockages or regulatory errors.
Figure 1: Decision logic for TMCH waste routing.[1] Note the critical dissolution step for solid waste to prevent plumbing/container blockages.[1]
Part 4: Emergency Contingencies (Spill Response)
Even with robust protocols, spills occur.[1] Because TMCH is a solid/liquid hybrid, a spill might look like a puddle or a scattering of waxy pellets.[1]
-
Evacuate & Ventilate: Though vapor pressure is low, heated material emits irritating fumes.[1]
-
PPE: Wear nitrile gloves and safety goggles.[1] (TMCH causes serious eye irritation [3]).[1][3][4][5][6]
-
Containment:
-
Cleanup: Place absorbed material into a sealable container.[1][6] Wash the area with a detergent solution (soap and water) because TMCH is insoluble in water alone; water rinsing without soap will just spread the oily residue.[1]
Part 5: Regulatory Compliance & References[1]
Regulatory Context[1][2][4][5][6][7][9][10][11]
-
US EPA (RCRA): While TMCH (Flash Point > 60°C) is not automatically a D001 waste, it must be evaluated for characteristics.[1] If mixed with flammable solvents (Ethanol/Acetone), the mixture becomes D001 [4].[1]
-
EU (REACH/CLP): Classified as Irritating to eyes/skin and harmful to aquatic life.[1] Disposal must comply with Directive 2008/98/EC on waste.[1]
References
-
United States Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] EPA.gov.[1] Available at: [Link]
-
ECHA (European Chemicals Agency). Substance Information: 3,3,5-trimethylcyclohexanol.[1] ECHA Registration Dossier.[1] Available at: [Link][1]
-
Code of Federal Regulations. 40 CFR § 261.21 - Characteristic of ignitability.[1] eCFR.[1] Available at: [Link][1]
Sources
Technical Guide: Personal Protective Equipment (PPE) & Handling Protocols for cis-3,3,5-Trimethylcyclohexanol
[1][2]
Executive Summary & Chemical Behavior
cis-3,3,5-Trimethylcyclohexanol (often referred to as Homomenthol) presents a unique safety challenge due to its physical properties.[1][2] With a melting point of approximately 37–38°C [1, 9], it exists at the thermodynamic boundary between a crystalline solid and a viscous liquid.[1][2]
The Safety Paradox: While often classified as a solid, body heat or slight environmental warming can induce a phase change.[1][2] A solid crystal on a glove can melt upon contact with the warm hand underneath, drastically altering permeation rates. Standard "solid handling" protocols are insufficient; this guide treats the substance as a potential liquid hazard at all times.[1][2]
Hazard Profile & Risk Assessment
The following data dictates the PPE selection. We prioritize the "Worst Case" scenario (H318 - Serious Eye Damage) over milder classifications found in some generic SDSs.[1][2]
Table 1: GHS Hazard Classification
| Hazard Category | H-Code | Description | Operational Implication |
| Eye Damage | H318 | Causes serious eye damage.[1][2][3][4] | Zero-tolerance for safety glasses; Goggles are mandatory.[1][2] |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] | Contact dermatitis risk; prompt washing required.[1][2] |
| Aquatic Toxicity | H412 | Harmful to aquatic life (Long-lasting).[1][2] | All waste must be captured; no drain disposal.[1][2] |
| Physical State | N/A | Low Melting Point Solid (~37°C).[1][2] | Material may liquefy on skin contact or in warm storage.[1][2] |
Data synthesized from ECHA and PubChem dossiers [1, 5].[1][2]
PPE Decision Matrix & Protocol
The selection of PPE is not static; it depends on the phase of the chemical during your specific unit operation.[1][2]
Eye & Face Protection[1][2][4]
-
Requirement: Tight-fitting Chemical Splash Goggles (ANSI Z87.1-2020 / EN 166). [1][2]
-
Scientific Rationale: As a crystalline solid, it generates dust.[1][2] As a melt, it is a viscous irritant.[1][2] Standard safety glasses allow dust entry from the top and liquid ingress from the side.[1][2]
-
Melt Handling: If heating above 40°C, a Face Shield must be worn over the goggles to prevent thermal/chemical burns to the neck and face.[1][2]
Hand Protection (The "Phase-Change" Protocol)[1][2]
-
Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4-5 mil).[1][2]
-
The "Melt" Risk: Because the solid melts at body temperature, particles trapped inside a glove or pressed against the glove surface will liquefy, increasing permeation rates.[1][2]
-
Protocol:
Respiratory Protection[1][2]
-
Engineering Control: All handling must occur inside a certified Chemical Fume Hood .[1][2]
-
Respirator: If hood work is impossible (e.g., equipment maintenance), use a Half-Face Respirator with Organic Vapor (OV) + P95 Particulate cartridges.[1][2] The OV captures the sublimating vapors; the P95 captures the dust.[1][2]
Operational Workflow Visualization
The following decision logic ensures you select the correct protection based on the physical state of the reagent.
Figure 1: Phase-Dependent PPE Decision Matrix. Note the escalation to Face Shields for melt handling.[1][2]
Step-by-Step Handling Protocols
Protocol A: Weighing & Transfer (Solid Phase)
Objective: Prevent dust inhalation and surface contamination.[1][2]
-
Preparation: Place the balance inside the fume hood or use a powder containment balance enclosure.[1][2]
-
Anti-Static Measures: Use an anti-static gun or ionizer if the crystals are flighty (common with cyclohexanol derivatives).[1][2]
-
Transfer: Use a glass or stainless steel spatula.[1][2] Avoid plastic spatulas, as the material may stick or soften the plastic over time.[1][2]
-
Decontamination: Wipe the balance area immediately with an ethanol-dampened wipe.[1][2] Note: Ethanol is an effective solvent for cleanup [6].[1][2]
Protocol B: Melting & Dispensing
Objective: Handle the phase change safely without pressure buildup.
-
Venting: If melting a bulk container (e.g., 1kg bottle) in a water bath, loosen the cap first.[1][2] Expansion of the solid-to-liquid phase can pressurize the vessel.[1][2]
-
Temperature Control: Do not exceed 60°C. High heat increases vapor pressure and flammability risk (Flash Point ~73-81°C) [7].[1][2]
-
Spill Management: If liquid spills, it will solidify rapidly on the cool floor/bench.[1][2]
Protocol C: Waste Disposal
Directive: Zero discharge to sewer.
Emergency Response (Self-Validating Systems)
A self-validating system means the safety response is prepared before the accident occurs.[1][2]
-
Eye Contact:
-
Skin Contact (Molten):
-
Spill (Solid):
-
Spill (Melt):
References
-
European Chemicals Agency (ECHA). Registration Dossier - cis-3,3,5-trimethylcyclohexanol.[1][2] Retrieved from [Link][1][2]
-
PubChem. Compound Summary for CID 101921: cis-3,3,5-Trimethylcyclohexanol.[1][2] National Library of Medicine.[1][2] Retrieved from [Link]
-
NIST Chemistry WebBook. Cyclohexanol, 3,3,5-trimethyl-, cis- Thermochemical Data.[1][2] Retrieved from [Link][1][2]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
